molecular formula C6H12O4 B1584989 Ethyl acetate-PEG1 CAS No. 2093-20-1

Ethyl acetate-PEG1

Número de catálogo: B1584989
Número CAS: 2093-20-1
Peso molecular: 148.16 g/mol
Clave InChI: XXXFZKQPYACQLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl acetate-PEG1 is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Hydroxyethoxy)ethyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-hydroxyethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFZKQPYACQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943206
Record name 2-(2-Hydroxyethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093-20-1
Record name Diethylene glycol, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethoxy)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002093201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl Acetate-PEG1: A Technical Primer for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Properties and Applications of a Versatile PROTAC Linker

Ethyl acetate-PEG1 is a heterobifunctional, PEG-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a reactive ethyl acetate (B1210297) group, offers researchers a valuable tool for inducing targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(2-hydroxyethoxy)ethyl acetate, is a small molecule linker.[1] Its properties are critical for its function in PROTACs, influencing the solubility, cell permeability, and spatial orientation of the resulting ternary complex. The quantitative data for this compound are summarized below.

PropertyValueReference
CAS Number 2093-20-1[1][2][3]
Molecular Formula C6H12O4[1][2][3]
Molecular Weight 148.16 g/mol [1][2][3][4]
Exact Mass 148.0700[1]
Appearance Colorless to light yellow liquid[2]
Density 1.1208 g/cm³[2]
Purity ≥95.0%[1][2]
SMILES CC(OCCOCCO)=O[1][2]
InChI Key XXXFZKQPYACQLD-UHFFFAOYSA-N[1][4]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary to chemical suppliers, a plausible synthetic route can be inferred from fundamental organic chemistry principles, likely involving a Fischer esterification reaction.

Hypothetical Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound.

Materials:

  • Diethylene glycol

  • Acetic acid

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Distilled water

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser, combine diethylene glycol and an excess of acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 85°C) for several hours to drive the esterification reaction.[5]

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine to remove residual water.[5]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by fractional distillation to yield pure this compound.

Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the construction of PROTACs.[2][3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates the general workflow for utilizing a linker like this compound in the development and testing of a novel PROTAC.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker This compound PROTAC Synthesized PROTAC Linker->PROTAC Ligand1 Target Protein Ligand Ligand1->PROTAC Conjugation Ligand2 E3 Ligase Ligand Ligand2->PROTAC CellCulture Treat Cells with PROTAC PROTAC->CellCulture Cellular Assays WesternBlot Western Blot Analysis CellCulture->WesternBlot Degradation Target Protein Degradation WesternBlot->Degradation AnimalModel Administer PROTAC to Animal Model Degradation->AnimalModel Preclinical Studies TissueAnalysis Tissue Sample Analysis AnimalModel->TissueAnalysis Efficacy Therapeutic Efficacy TissueAnalysis->Efficacy

Caption: General experimental workflow for PROTAC development.

Mechanism of Action: PROTAC-Induced Protein Degradation

The signaling pathway initiated by a PROTAC molecule is a cornerstone of its therapeutic potential. The following diagram visualizes this process.

protac_mechanism cluster_components Cellular Components cluster_process Degradation Pathway PROTAC PROTAC (Linker + Ligands) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex binds TargetProtein Target Protein TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome recruits Degradation Target Protein Degradation Proteasome->Degradation mediates

Caption: PROTAC mechanism of action leading to protein degradation.

Concluding Remarks

This compound represents a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined physicochemical properties and utility as a PROTAC linker make it an invaluable tool for researchers in drug discovery and development. The methodologies and pathways described herein provide a foundational understanding for the effective application of this and similar molecules in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Ethyl Acetate-PEG1: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl acetate-PEG1, a molecule of interest in various research and development fields, including its application as a PEG-based PROTAC linker.[1] This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, systematically named 2-(2-hydroxyethoxy)ethyl acetate (B1210297), is the monoacetate ester of diethylene glycol.[2][3] It is characterized by a terminal ethyl acetate group connected to a single polyethylene (B3416737) glycol (PEG) unit, rendering it amphiphilic.

Chemical Structure:

Caption: Synthesis workflow for this compound.

References

Unraveling the Mechanism of Action of Ethyl acetate-PEG1 in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the intricate design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical, often underappreciated, role in the overall efficacy of the PROTAC. This technical guide provides an in-depth analysis of the mechanism of action of a specific linker building block, Ethyl acetate-PEG1, also known by its chemical name 2-(2-hydroxyethoxy)ethyl acetate (B1210297). This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel PROTAC therapeutics.

The Core Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker is the architectural backbone of the PROTAC, and its composition, length, and flexibility are critical determinants of the stability and productivity of this ternary complex.[3][4] An optimized linker facilitates the correct spatial orientation of the POI and E3 ligase, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2]

Deconstructing "this compound": A Building Block for PROTAC Linkers

"this compound" is a commercially available chemical entity used in the synthesis of PROTACs.[5][6] Its chemical structure is 2-(2-hydroxyethoxy)ethyl acetate. It is crucial to understand that "this compound" is not a complete, bifunctional linker but rather a mono-functionalized precursor. It consists of a single polyethylene (B3416737) glycol (PEG) unit (PEG1) providing a short, flexible, and hydrophilic spacer. One terminus of this molecule is an ethyl acetate group, while the other is a hydroxyl group.

The hydroxyl group serves as a reactive handle for further chemical modification, allowing for the elongation of the linker and the eventual attachment of either the warhead or the E3 ligase ligand. The "Ethyl acetate" part of the name refers to the ester functional group present in the molecule.

The Mechanistic Contribution of the PEG1 Moiety

The single ethylene (B1197577) glycol unit in this compound imparts fundamental properties to the final PROTAC linker that are critical for its mechanism of action.

  • Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which are often large and hydrophobic.[1][2][7] This improved solubility is crucial for administration and bioavailability. The hydrophilic nature of the PEG unit can also influence cell permeability, a key factor for PROTACs to reach their intracellular targets.[4]

  • Flexibility and Ternary Complex Formation: The PEG1 unit provides a degree of conformational flexibility to the linker. This flexibility allows the PROTAC to adopt a conformation that is favorable for the formation of a stable and productive ternary complex.[3][4] An optimal linker length and flexibility are necessary to avoid steric clashes between the POI and the E3 ligase, thereby facilitating efficient ubiquitination.[3][4]

The Role of the Ester Functional Group

The ethyl acetate group introduces an ester linkage into the PROTAC backbone. The presence of this ester can have several implications for the mechanism of action:

  • Metabolic Stability: Ester bonds can be susceptible to hydrolysis by cellular esterases.[4] This can be a point of metabolic liability, potentially leading to the cleavage of the PROTAC and inactivation. However, the rate of hydrolysis can be influenced by the steric hindrance around the ester group and the overall chemical environment within the linker.[4] In some rational drug design approaches, a metabolically labile linker might be intentionally designed to control the pharmacokinetic profile and reduce systemic exposure.

  • Physicochemical Properties: The ester group contributes to the overall polarity and hydrogen bonding capacity of the linker, which can influence the PROTAC's solubility, cell permeability, and off-target interactions.

From Building Block to Bifunctional Linker: A Synthetic Perspective

To be utilized in a PROTAC, the mono-functional 2-(2-hydroxyethoxy)ethyl acetate must be converted into a bifunctional linker. This typically involves a series of synthetic steps to introduce a second reactive functional group. For example, the terminal hydroxyl group can be derivatized to an amine, an azide, an alkyne, or a carboxylic acid, which can then be used for conjugation to the warhead or E3 ligase ligand using standard bioconjugation chemistries like amide bond formation or click chemistry.[3][]

The final structure of the linker in the active PROTAC will therefore be more complex than the initial this compound building block. The properties of the entire linker, including the newly introduced chemical moieties, will collectively determine the PROTAC's efficacy.

Experimental Protocols for Evaluating Linker Performance

A thorough evaluation of a PROTAC containing a linker derived from this compound requires a suite of biophysical and cellular assays.

Ternary Complex Formation Assays
  • NanoBRET/FRET Assays: These proximity-based assays are used in live cells to monitor the formation of the ternary complex in real-time. A luminescent or fluorescent tag is fused to either the target protein or the E3 ligase, and the corresponding energy transfer partner is associated with the other protein. An increase in signal indicates the formation of the ternary complex upon addition of the PROTAC.

Target Protein Degradation Assays
  • Quantitative Proteomics (e.g., dTAG, TMT): These mass spectrometry-based methods provide a global and unbiased view of protein degradation. Cells are treated with the PROTAC, and the abundance of thousands of proteins is quantified to determine the selectivity and efficiency of degradation of the target protein.

  • Western Blotting: A standard technique to visualize and quantify the reduction in the level of the target protein upon PROTAC treatment.

Binding Affinity Assays
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the PROTAC to the target protein and the E3 ligase individually, providing information on the binding affinities (Kd), stoichiometry, and thermodynamics of these interactions.

Data Presentation: Key Parameters for Linker Evaluation

The efficacy of a PROTAC is typically quantified by the following parameters, which should be determined for any PROTAC utilizing a linker derived from this compound.

ParameterDescriptionTypical Units
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.nM or µM
Dmax The maximum percentage of target protein degradation achieved.%
Kd (binary) The dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase individually.nM or µM
α (Cooperativity) A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity.Dimensionless

Visualizing the PROTAC Mechanism and Experimental Workflow

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for evaluating a novel PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization A Synthesize PROTAC with This compound derived linker B Binding Affinity Assays (ITC) A->B C Ternary Complex Formation (NanoBRET) A->C D Target Degradation Assays (Western Blot, Proteomics) A->D F Analyze Structure-Activity Relationship (SAR) B->F C->F E Determine DC50 & Dmax D->E E->F G Iterative Linker Modification F->G G->A Re-synthesize

References

The Strategic Role of Ethyl Acetate-PEG1 as a Versatile Linker Building Block in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The success of a PROTAC molecule is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This in-depth technical guide focuses on the role and application of "ethyl acetate-PEG1," a commercially available, short, flexible linker building block. While direct literature on PROTACs explicitly incorporating "this compound" is sparse, this guide will elucidate its function by examining analogous short-chain polyethylene (B3416737) glycol (PEG) and ester/acid-containing linkers in published PROTACs. We will delve into its presumed role in synthesis, its impact on the physicochemical properties and biological activity of PROTACs, and provide representative experimental protocols and data to empower researchers in the rational design of novel protein degraders.

Introduction to PROTACs and the Central Role of the Linker

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2][] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[]

The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of a PROTAC.[4][5] Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][5]

The "this compound" Linker: A Building Block for PROTAC Synthesis

"this compound" is a PEG-based linker available from various chemical suppliers. Its chemical structure implies an ethyl ester of an acetic acid moiety attached to a single polyethylene glycol (PEG) unit. While not typically found in its intact form within a final PROTAC molecule, it serves as a valuable and versatile starting material for the synthesis of more complex linkers.

The ethyl ester group can be readily hydrolyzed to a carboxylic acid, providing a handle for amide bond formation with an amine-containing ligand. Alternatively, the ester can be directly reacted with an amine under certain conditions. The terminal hydroxyl group of the PEG unit can be functionalized to connect to the other ligand, often after activation (e.g., tosylation).

The primary advantages of using a short PEG-containing building block like this compound include:

  • Enhanced Solubility: The incorporation of even a single PEG unit can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.[4][5]

  • Modulation of Physicochemical Properties: The ester and PEG components can influence the topological polar surface area (TPSA) and lipophilicity of the PROTAC, which in turn affect cell permeability and oral absorption.[4]

  • Synthetic Tractability: The presence of versatile functional groups (ester and hydroxyl) allows for straightforward and modular synthesis of a variety of linker lengths and compositions.

Data Presentation: Performance of PROTACs with Short PEG-Acid/Ester Linkers

While specific data for PROTACs using an "this compound" derived linker is not publicly available, we can analyze the performance of PROTACs with analogous short PEG-acid linkers to understand their potential impact. The following table summarizes representative data for PROTACs targeting various proteins, where the linker is composed of a short PEG chain and the connection to one of the ligands is via an amide bond derived from a carboxylic acid.

PROTACTarget ProteinE3 LigaseLinker DescriptionDC50DmaxCell LineReference
PROTAC A BRD4VHL2-(2-aminoethoxy)acetic acid derived linker50 nM>90%HeLaFictional, based on typical values
PROTAC B EGFRCRBN3-(2-(2-aminoethoxy)ethoxy)propanoic acid derived linker25 nM~95%OVCAR8Fictional, based on typical values
PROTAC C HER2CRBN2-(2-(2-aminoethoxy)ethoxy)acetic acid derived linker100 nM>85%SK-BR-3Fictional, based on typical values

Note: The data presented in this table is representative and compiled from general knowledge of PROTAC performance. It is intended for illustrative purposes to highlight the typical efficacy of PROTACs with short PEG-acid derived linkers.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and evaluation of PROTACs using a short PEG-acid linker, conceptually derived from a building block like this compound.

Synthesis of a PROTAC using a PEG-Acid Linker

This protocol describes a two-step synthesis involving the sequential amide coupling of a PEG-acid linker to an amine-containing POI ligand and an amine-containing E3 ligase ligand.

Step 1: Synthesis of POI-Linker Intermediate

  • Materials:

    • Amine-functionalized POI ligand (1.0 eq)

    • Hydroxy-PEGn-acid linker (e.g., derived from hydrolysis of ethyl acetate-PEGn) (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the amine-functionalized POI ligand and the Hydroxy-PEGn-acid linker in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add HATU to the reaction mixture and stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Materials:

    • POI-Linker intermediate (1.0 eq)

    • Amine-containing E3 ligase ligand (1.1 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-Linker intermediate and the amine-containing E3 ligase ligand in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add HATU to the reaction mixture and stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[6][7]

  • Cell Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualization of Key Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Representative PROTAC Synthesis Workflow

PROTAC_Synthesis POI_NH2 POI-NH2 Intermediate POI-NHCO-PEG1-OH POI_NH2->Intermediate Amide Coupling (HATU, DIPEA) Linker_Acid HOOC-PEG1-OH (from this compound) Linker_Acid->Intermediate E3_NH2 E3-NH2 Final_PROTAC POI-NHCO-PEG1-CONH-E3 E3_NH2->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling (HATU, DIPEA)

Caption: A representative synthetic route for a PROTAC.

EGFR/HER2 Signaling Pathway

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl Acetate in Polyethylene Glycol 1 (Diethylene Glycol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ethyl acetate (B1210297) in polyethylene (B3416737) glycol 1, also known as diethylene glycol (DEG). Due to the limited availability of direct quantitative data for this specific binary system in publicly accessible literature, this guide focuses on providing a robust theoretical framework, detailed experimental protocols for determining these properties, and data from analogous systems to inform formulation development and research activities.

Solubility of Ethyl Acetate in Diethylene Glycol

1.1. Physicochemical Properties

A summary of the relevant properties of ethyl acetate and diethylene glycol is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl Acetate and Diethylene Glycol.

PropertyEthyl AcetateDiethylene Glycol (PEG1)
Molecular Formula C₄H₈O₂C₄H₁₀O₃
Molecular Weight 88.11 g/mol 106.12 g/mol
Boiling Point 77.1 °C244-245 °C
Density 0.902 g/cm³1.118 g/cm³
Polarity Moderately polarPolar
Hydrogen Bond Donor NoYes
Hydrogen Bond Acceptor YesYes

1.2. Expected Solubility

Ethyl acetate is a moderately polar solvent, while diethylene glycol is a polar protic solvent due to its hydroxyl groups. Generally, "like dissolves like." Given the presence of polar ester and ether functionalities, some degree of solubility is expected. However, the non-polar ethyl group of ethyl acetate and the potential for strong hydrogen bonding between diethylene glycol molecules may limit miscibility. Qualitative descriptors from some sources suggest that diethylene glycol is slightly soluble in ethyl acetate.

1.3. Factors Influencing Solubility

The solubility of ethyl acetate in diethylene glycol is influenced by several factors, as illustrated in the diagram below.

cluster_factors Factors Affecting Solubility cluster_properties Physicochemical Properties Temperature Temperature Solubility Solubility Temperature->Solubility Pressure Pressure Pressure->Solubility Presence of Other Solutes Presence of Other Solutes Presence of Other Solutes->Solubility Polarity Polarity Polarity->Solubility Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Molecular Size Molecular Size Molecular Size->Solubility

Key factors influencing the solubility of ethyl acetate in diethylene glycol.

1.4. Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a liquid in another liquid is the equilibrium saturation method followed by a suitable analytical technique.

Objective: To quantitatively determine the solubility of ethyl acetate in diethylene glycol at various temperatures.

Materials:

  • Ethyl acetate (analytical grade)

  • Diethylene glycol (analytical grade)

  • Temperature-controlled water bath or incubator

  • Calibrated thermometer

  • Vials with airtight seals

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Calibrated pipettes and syringes

Procedure:

  • Preparation of Saturated Solutions:

    • In a series of vials, add an excess amount of ethyl acetate to a known volume of diethylene glycol.

    • Securely seal the vials to prevent evaporation.

    • Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

    • Agitate the vials using a vortex mixer for a predetermined time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically vortex during this time.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for phase separation to occur.

    • To ensure complete separation of any fine droplets, centrifuge the vials at a moderate speed.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the diethylene glycol-rich phase using a calibrated syringe.

    • Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a pre-validated GC-FID or HPLC method to determine the concentration of ethyl acetate.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of ethyl acetate of known concentrations.

    • From the calibration curve, determine the concentration of ethyl acetate in the diluted sample.

    • Calculate the solubility of ethyl acetate in diethylene glycol in terms of g/100 mL, molarity, or weight percentage.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Stability of Ethyl Acetate in Diethylene Glycol

The stability of ethyl acetate in diethylene glycol is primarily governed by its susceptibility to chemical degradation, principally through hydrolysis and transesterification.

2.1. Degradation Pathways

Ethyl acetate can undergo two main degradation reactions in the presence of diethylene glycol:

  • Hydrolysis: In the presence of water, which can be a contaminant in diethylene glycol, ethyl acetate can hydrolyze to form acetic acid and ethanol. This reaction is catalyzed by both acids and bases.

  • Transesterification: In the presence of diethylene glycol's hydroxyl groups and a suitable catalyst (acid or base), ethyl acetate can undergo transesterification to form 2-(2-hydroxyethoxy)ethyl acetate and ethanol.

The potential degradation pathways are depicted in the following diagram:

cluster_products Degradation Products Ethyl Acetate Ethyl Acetate Acetic Acid Acetic Acid Ethyl Acetate->Acetic Acid Hydrolysis Ethanol Ethanol Ethyl Acetate->Ethanol Hydrolysis/Transesterification 2-(2-hydroxyethoxy)ethyl acetate 2-(2-hydroxyethoxy)ethyl acetate Ethyl Acetate->2-(2-hydroxyethoxy)ethyl acetate Transesterification Diethylene Glycol Diethylene Glycol Diethylene Glycol->2-(2-hydroxyethoxy)ethyl acetate Water Water Water->Acetic Acid Acid/Base Catalyst Acid/Base Catalyst Hydrolysis Hydrolysis Transesterification Transesterification

Potential degradation pathways of ethyl acetate in diethylene glycol.

2.2. Factors Affecting Stability

The rate of degradation of ethyl acetate in diethylene glycol is influenced by:

  • Temperature: Higher temperatures generally accelerate the rates of both hydrolysis and transesterification.

  • pH: The presence of acidic or basic species can catalyze degradation.

  • Water Content: The concentration of water in the diethylene glycol will directly impact the rate of hydrolysis.

  • Presence of Catalysts: Besides acids and bases, other substances can catalyze these reactions.

2.3. Experimental Protocol for Stability Assessment

A stability-indicating analytical method, typically HPLC, is required to monitor the degradation of ethyl acetate and the formation of its degradation products over time.

Objective: To assess the stability of ethyl acetate in diethylene glycol under various conditions and to determine its degradation kinetics.

Materials:

  • A solution of ethyl acetate in diethylene glycol at a known concentration.

  • Temperature- and humidity-controlled stability chambers.

  • pH meter.

  • HPLC system with a suitable detector (e.g., UV or Refractive Index).

  • Validated stability-indicating HPLC method.

  • Reference standards for ethyl acetate, acetic acid, ethanol, and potentially 2-(2-hydroxyethoxy)ethyl acetate.

Procedure:

  • Sample Preparation and Storage:

    • Prepare a solution of ethyl acetate in diethylene glycol.

    • Aliquot the solution into sealed vials.

    • Place the vials in stability chambers under different conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

    • Include control samples stored at a low temperature (e.g., 5 °C).

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating ethyl acetate from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and range.

  • Stability Testing:

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from the stability chambers.

    • Analyze the samples using the validated HPLC method to determine the concentration of ethyl acetate and any degradation products.

  • Data Analysis:

    • Plot the concentration of ethyl acetate as a function of time for each storage condition.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order) by plotting the appropriate function of concentration versus time.

    • Calculate the degradation rate constant (k) for each condition.

    • If conducting the study at multiple temperatures, use the Arrhenius equation to determine the activation energy of the degradation reaction.

The following diagram outlines a typical workflow for a stability study.

Start Start Prepare Solution Prepare Solution Start->Prepare Solution Aliquot and Seal Vials Aliquot and Seal Vials Prepare Solution->Aliquot and Seal Vials Place in Stability Chambers Place in Stability Chambers Aliquot and Seal Vials->Place in Stability Chambers Withdraw Samples at Time Points Withdraw Samples at Time Points Place in Stability Chambers->Withdraw Samples at Time Points Analyze by HPLC Analyze by HPLC Withdraw Samples at Time Points->Analyze by HPLC Data Analysis Data Analysis Analyze by HPLC->Data Analysis Determine Degradation Rate Determine Degradation Rate Data Analysis->Determine Degradation Rate End End Determine Degradation Rate->End

Workflow for an experimental stability study.

Conclusion

While direct quantitative data for the solubility and stability of ethyl acetate in diethylene glycol is sparse, this guide provides the necessary theoretical background and detailed experimental methodologies for researchers and drug development professionals to determine these critical parameters. By understanding the factors that influence solubility and stability and by employing the outlined protocols, scientists can generate the data required for robust formulation development and ensure product quality and performance. The provided diagrams offer visual aids to comprehend the complex relationships and experimental workflows involved.

An In-depth Technical Guide to 2-(2-hydroxyethoxy)ethyl acetate (CAS Number: 2093-20-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-(2-hydroxyethoxy)ethyl acetate (B1210297), registered under CAS number 2093-20-1. This compound is a valuable bifunctional molecule, primarily utilized as a short-chain polyethylene (B3416737) glycol (PEG)-based linker in the burgeoning field of targeted protein degradation. Its utility is most pronounced in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address a wide range of diseases by eliminating pathogenic proteins. This document details the key characteristics of 2-(2-hydroxyethoxy)ethyl acetate, provides representative experimental protocols for its incorporation into PROTACs, and illustrates the underlying principles of its application in drug development through structured data and visual diagrams.

Introduction

2-(2-hydroxyethoxy)ethyl acetate is a chemical entity that has gained significant traction within the biomedical research and pharmaceutical development sectors. Its molecular structure, featuring both a hydroxyl and an acetate group connected by a diethylene glycol spacer, imparts desirable physicochemical properties for its role as a hydrophilic linker. In the context of PROTACs, the linker is a critical component that connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The nature of this linker, including its length, flexibility, and solubility, profoundly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. This guide serves as a technical resource for scientists leveraging this versatile chemical tool in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(2-hydroxyethoxy)ethyl acetate is essential for its effective application. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 2093-20-1[1]
Molecular Formula C₆H₁₂O₄[1]
Molecular Weight 148.16 g/mol [1][2]
IUPAC Name 2-(2-hydroxyethoxy)ethyl acetate[2]
Synonyms Diethylene glycol monoacetate, Ethyl acetate-PEG1[2][3]
SMILES CC(=O)OCCOCCO[2]
InChI InChI=1S/C6H12O4/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3[2]
Table 2: Physical and Chemical Properties
PropertyValueSource
Physical Form Liquid[1]ChemicalBook[1]
Color Colorless to light yellow[1]ChemicalBook[1]
Boiling Point 188.74°C (rough estimate)ChemicalBook
Density 1.1208 g/cm³MedChemExpress
Refractive Index 1.4320 (estimate)ChemicalBook
pKa 14.35 ± 0.10 (Predicted)[1]ChemicalBook[1]
LogP -0.88 at 25°CChemicalBook
Storage Temperature 2-8°C[1]ChemicalBook[1]
Stability Presumed to be stable, flammable, and incompatible with strong oxidizing agents.[1]ChemicalBook[1]
Table 3: Calculated Physicochemical Data
PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) -476.10kJ/molCheméo (Joback Calculated)[4]
Enthalpy of formation at standard conditions (ΔfH°gas) -696.42kJ/molCheméo (Joback Calculated)[4]
Enthalpy of fusion at standard conditions (ΔfusH°) 19.36kJ/molCheméo (Joback Calculated)[4]
Enthalpy of vaporization at standard conditions (ΔvapH°) 57.20kJ/molCheméo (Joback Calculated)[4]
Log10 of Water solubility in mol/l (log10WS) 0.45Cheméo (Crippen Calculated)[4]
Octanol/Water partition coefficient (logPoct/wat) -0.442Cheméo (Crippen Calculated)[4]
McGowan's characteristic volume (McVol) 114.580ml/molCheméo (McGowan Calculated)[4]
Critical Pressure (Pc) 3572.80kPaCheméo (Joback Calculated)[4]
Normal Boiling Point Temperature (Tboil) 527.57KCheméo (Joback Calculated)[4]
Critical Temperature (Tc) 698.08KCheméo (Joback Calculated)[4]
Normal melting (fusion) point (Tfus) 312.59KCheméo (Joback Calculated)[4]
Critical Volume (Vc) 0.432m³/kmolCheméo (Joback Calculated)[4]

Use in Targeted Protein Degradation

The primary application of 2-(2-hydroxyethoxy)ethyl acetate in the pharmaceutical sciences is as a fundamental building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The role of the linker in a PROTAC is multifaceted and critical to its function:

  • Spatial Orientation: The linker dictates the distance and relative orientation of the target protein and the E3 ligase within the ternary complex. This geometry is crucial for efficient ubiquitin transfer.

  • Solubility and Permeability: The physicochemical properties of the linker, such as hydrophilicity, influence the overall solubility and cell permeability of the PROTAC molecule. The inclusion of the ethylene (B1197577) glycol units from 2-(2-hydroxyethoxy)ethyl acetate can enhance aqueous solubility.

  • Ternary Complex Stability: The linker can contribute to the stability of the ternary complex through its interactions with the surfaces of the target protein and the E3 ligase.

General Mechanism of Action for PROTACs

The general mechanism of action for a PROTAC synthesized using a linker derived from 2-(2-hydroxyethoxy)ethyl acetate is depicted in the following signaling pathway diagram.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols

While specific, detailed protocols for the use of 2-(2-hydroxyethoxy)ethyl acetate are often proprietary or specific to the synthesis of a particular PROTAC, a representative experimental workflow for its incorporation as a linker is provided below. This protocol is based on standard bioconjugation techniques.

Representative Synthesis of a PROTAC Using a 2-(2-hydroxyethoxy)ethyl acetate-derived Linker

This protocol outlines a two-step process involving the sequential coupling of a POI ligand and an E3 ligase ligand to a functionalized derivative of 2-(2-hydroxyethoxy)ethyl acetate.

Step 1: Functionalization of the Linker and Coupling to the POI Ligand

The initial step involves the chemical modification of 2-(2-hydroxyethoxy)ethyl acetate to introduce reactive groups for conjugation, followed by attachment to the POI ligand.

Materials:

  • 2-(2-hydroxyethoxy)ethyl acetate

  • Reagents for functionalization (e.g., tosyl chloride, mesyl chloride for activation of the hydroxyl group; or hydrolysis of the acetate to a carboxylic acid followed by activation)

  • Amine-functionalized POI ligand

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Activation of the Hydroxyl Group: Dissolve 2-(2-hydroxyethoxy)ethyl acetate in anhydrous DCM. Add a tertiary amine base (e.g., triethylamine, 1.5 equivalents) and cool to 0°C. Slowly add an activating agent such as p-toluenesulfonyl chloride (TsCl, 1.2 equivalents). Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

  • Coupling to POI Ligand: To a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF, add a base such as DIPEA (3.0 equivalents) and the tosylated linker intermediate (1.1 equivalents). Stir the reaction at room temperature or elevated temperature (e.g., 60°C) overnight under a nitrogen atmosphere.

  • Work-up and Purification: Upon completion, as monitored by LC-MS, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.

Step 2: Coupling of the E3 Ligase Ligand to the POI-Linker Intermediate

The second step involves the deprotection of the acetate group to reveal a hydroxyl group, followed by activation and coupling to the E3 ligase ligand.

Materials:

  • POI-linker intermediate from Step 1

  • Base for hydrolysis (e.g., LiOH, NaOH)

  • Solvents for hydrolysis (e.g., THF, water)

  • Activating agent for the hydroxyl group (e.g., TsCl)

  • Amine-containing E3 ligase ligand

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DCM, DMF)

  • Preparative HPLC system for final purification

Procedure:

  • Deprotection of the Acetate Group: Dissolve the POI-linker intermediate in a mixture of THF and water. Add a base such as lithium hydroxide (B78521) (LiOH, 2.0 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Neutralize the reaction with a mild acid and extract the product with an organic solvent. Dry and concentrate to obtain the POI-linker with a terminal hydroxyl group.

  • Activation of the Terminal Hydroxyl Group: Dissolve the deprotected POI-linker intermediate in anhydrous DCM. Add a tertiary amine base (e.g., TEA, 1.5 equivalents) and cool to 0°C. Slowly add TsCl (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

  • Coupling to E3 Ligase Ligand: Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF. Add DIPEA (3.0 equivalents) to the reaction mixture. Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Final Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC to achieve high purity.

The following diagram illustrates the general workflow for this two-step PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Functionalized Linker - POI Ligand - E3 Ligase Ligand step1 Step 1: Couple POI Ligand to Linker - Coupling Reaction - Work-up - Purification start->step1 intermediate POI-Linker Intermediate step1->intermediate step2 Step 2: Couple E3 Ligase Ligand - Deprotection/Activation - Coupling Reaction intermediate->step2 final_protac Crude PROTAC step2->final_protac purification Final Purification - Preparative HPLC final_protac->purification end Pure PROTAC purification->end

References

The Hydrophilic Heart of Modern Therapeutics: An In-depth Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of modern drug development, prized for their ability to enhance the therapeutic properties of molecules ranging from small drugs to large biologics. Their defining characteristic—hydrophilicity—is fundamental to their function, improving drug solubility, extending circulation half-life, and reducing immunogenicity. This technical guide provides a comprehensive exploration of the principles governing the hydrophilicity of PEG linkers, quantitative data to inform linker selection, detailed experimental protocols for characterization, and a visual representation of their role in advanced therapeutic modalities.

The Core Principle: How PEG Linkers Achieve Hydrophilicity

The remarkable water solubility of PEG linkers stems from their unique chemical structure, which consists of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[1][2] The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[3] This interaction creates a hydration shell around the PEG chain, effectively making the molecule highly soluble in aqueous environments.[4] This "stealth" property also shields conjugated molecules from recognition by the immune system and prevents aggregation.[1]

The physical properties of PEG linkers, including their state (from viscous liquid to waxy solid), are dependent on their molecular weight.[5] They are broadly classified into two categories:

  • Monodisperse PEG Linkers: These have a precise and single molecular weight, offering uniformity and consistency crucial for therapeutic applications where exact linker length is critical.[6]

  • Polydisperse PEG Linkers: This class represents a mixture of polymers with a range of molecular weights, characterized by an average molecular weight.[6]

The hydrophilicity of PEG linkers is instrumental in overcoming the poor water solubility of many potent cytotoxic drugs, enabling their formulation for intravenous administration.[7] By covalently attaching a PEG linker, a hydrophobic drug can inherit the favorable solubility characteristics of the PEG polymer.

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of a molecule can be quantified through several key parameters. Understanding these values is critical for selecting the appropriate PEG linker to achieve the desired pharmacokinetic and physicochemical properties in a drug conjugate.

Partition Coefficient (LogP/LogD)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[8] A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.[8] For ionizable compounds, the distribution coefficient (LogD) is used, which is pH-dependent.

The addition of PEG units systematically increases the hydrophilicity of a molecule, leading to lower LogP/LogD values.

Table 1: Distribution Coefficient (LogD) of ⁶⁸Ga-NOTA-PEGn-RM26 Conjugates

CompoundNumber of PEG Units (n)LogD Value (pH 7.4)
⁶⁸Ga-NOTA-PEG₂-RM262-2.27 ± 0.07
⁶⁸Ga-NOTA-PEG₃-RM263-2.48 ± 0.04
⁶⁸Ga-NOTA-PEG₄-RM264-2.46 ± 0.06
⁶⁸Ga-NOTA-PEG₆-RM266-2.50 ± 0.09
Data sourced from a study on bombesin (B8815690) analogs, demonstrating the trend of increasing hydrophilicity with additional PEG units.[9]
Water Solubility

While PEG is widely known to be miscible with water in all proportions, attaching it to other molecules can have varying effects on the overall solubility of the conjugate. The length of the PEG chain plays a crucial role; longer chains are generally more effective at imparting water solubility to hydrophobic payloads.[10]

Table 2: Water Solubility of Selected PEG Compounds

PEG CompoundMolecular Weight ( g/mol )Water Solubility
Ethylene Glycol62.07Miscible
Diethylene Glycol (PEG2)106.12Miscible
PEG 400~400Miscible
PEG 3350~3350~700 g/L
PEG 8000~8000~600 g/L
Note: Solubility for higher molecular weight PEGs can vary based on temperature and polydispersity.
Contact Angle

The water contact angle is a direct measure of surface hydrophilicity. A surface is considered hydrophilic if the water contact angle is less than 90°. The highly hydrophilic nature of PEG results in low water contact angles on PEGylated surfaces.

Table 3: Water Contact Angle on Various PEG-Modified Surfaces

Surface DescriptionWater Contact Angle (°)
Pure Polydimethylsiloxane (PDMS)~105°
PDMS with low PEG content~75°
PDMS with high PEG content~55°
Pure PEG Surface~23°
Data compiled from studies on PDMS/PEG conetworks and pure PEG surfaces. The contact angle decreases as the surface concentration of hydrophilic PEG chains increases.[1][2]

Experimental Protocols for Characterizing Hydrophilicity

Accurate and reproducible characterization of PEG linker hydrophilicity is essential for rational drug design. The following sections detail standard experimental methodologies.

Protocol for Determining Partition Coefficient (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP/LogD values.[11]

Objective: To measure the distribution of a PEGylated compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for LogD).

Materials:

  • PEGylated compound of interest

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously together for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the PEGylated compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 500 µL of each). The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vials tightly and shake them for a set period (e.g., 1-24 hours) to ensure the compound reaches equilibrium between the two phases.[12]

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Take care not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a calibrated analytical method (e.g., LC-MS).

  • Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol for Measuring Relative Solubility via PEG Precipitation Assay

This assay determines the "apparent solubility" of a PEGylated protein by using a high molecular weight PEG solution as a precipitant. It provides a relative measure useful for comparing different candidates.

Objective: To assess the relative solubility of a PEGylated protein.

Materials:

  • Purified PEGylated protein solution of known concentration (e.g., 1 mg/mL)

  • High-concentration PEG stock solution (e.g., 50% w/v PEG 8000) in the desired buffer

  • Assay buffer

  • 384-well, UV-transparent microplates

  • Pipetting robot (recommended for accuracy with viscous PEG) or calibrated pipettes

  • Plate sealer

  • Centrifuge with a plate rotor

  • Plate reader capable of measuring absorbance at 280 nm

Procedure:

  • Plate Setup: In a 384-well plate, create a concentration gradient of the PEG precipitant. This is done by adding varying ratios of the high-concentration PEG stock and the assay buffer to achieve a range of final PEG concentrations (e.g., 0% to 30%).[13]

  • Sample Addition: Add a fixed volume of the PEGylated protein solution to each well. The final volume in each well should be consistent (e.g., 10-20 µL).[14]

  • Incubation: Seal the plate to prevent evaporation and incubate at a constant temperature (e.g., 4°C) for an extended period (e.g., 24-48 hours) to allow precipitation to reach equilibrium.[14]

  • Centrifugation: Pellet the precipitated protein by centrifuging the plate at high speed (e.g., 4000 x g) for 30-60 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean UV-transparent plate. Avoid disturbing the pellet.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.

  • Data Analysis: Plot the logarithm of the soluble protein concentration against the PEG concentration. The resulting linear relationship can be extrapolated to 0% PEG to determine an "apparent solubility" value, which is used for comparison across different molecules.[15]

Protocol for Measuring Water Contact Angle by Sessile Drop Goniometry

This method measures the angle formed where a liquid droplet meets a solid surface, providing a direct indication of surface wettability.

Objective: To measure the static water contact angle on a surface functionalized with PEG linkers.

Materials:

  • PEGylated surface/substrate

  • Contact angle goniometer with a high-resolution camera and light source

  • Syringe with a fine-gauge, flat-tipped needle

  • High-purity deionized water

  • Vibration-dampening table (recommended)

Procedure:

  • Surface Preparation: Ensure the PEGylated surface is clean, dry, and free of contaminants. Place the substrate on the sample stage of the goniometer.

  • System Setup: Fill the syringe with deionized water, ensuring no air bubbles are present. Mount the syringe on the goniometer's dispensing system.

  • Droplet Deposition: Slowly dispense a small droplet of water (e.g., 3-5 µL) onto the surface. The needle tip should be close to the surface during deposition and then carefully withdrawn.[4][16]

  • Image Capture: Once the droplet is stable on the surface, capture a high-resolution image of the droplet profile. The camera should be perfectly level with the surface.

  • Angle Measurement: Use the goniometer's software to analyze the captured image. The software fits a mathematical model to the droplet's shape and calculates the angle at the three-phase (solid-liquid-air) interface.

  • Reproducibility: Repeat the measurement at several different locations on the surface to ensure the results are representative and to account for any surface heterogeneity. Report the average contact angle and standard deviation.

Visualization of PEG Linkers in Action

PEG linkers are integral components in several advanced therapeutic platforms. Their flexibility and hydrophilicity are critical for the proper function of these complex systems.

Logical Workflow: Antibody-Drug Conjugate (ADC) Mechanism

ADCs use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker, often containing a PEG element, connects the antibody to the drug and influences the ADC's stability, solubility, and pharmacokinetic profile.

ADC_Mechanism cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosomal Degradation Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Induction of Cell Death

ADC Mechanism of Action

This diagram illustrates the sequential steps of an ADC's action, from binding to a tumor cell to the ultimate release of its cytotoxic payload, leading to apoptosis.[7] The PEG linker within the ADC ensures the conjugate remains stable and soluble in circulation before it reaches the target cell.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. PEG is a commonly used linker in PROTAC design to improve the molecule's solubility and cell permeability.

PROTAC_Pathway POI Protein of Interest (Target) Ternary POI - PROTAC - E3 POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Target Ligand - PEG Linker - E3 Ligand) PROTAC->Ternary 1. Binding PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb 2. Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

PROTAC Mechanism of Action

This diagram shows how a PROTAC molecule brings a target protein into proximity with an E3 ubiquitin ligase, leading to the protein being tagged with ubiquitin and subsequently targeted for degradation by the cell's proteasome.[9] The PEG linker's flexibility and hydrophilicity are crucial for enabling the formation of a stable and productive ternary complex.

Conclusion

The hydrophilicity of PEG linkers is a powerful and versatile tool in drug development. By forming a hydration shell through hydrogen bonding, PEG linkers enhance the solubility, stability, and pharmacokinetic profiles of conjugated therapeutics. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and characterization of PEG linkers. As illustrated in the ADC and PROTAC workflows, the fundamental properties of PEG linkers are enabling the development of next-generation therapies with improved efficacy and safety profiles. A thorough understanding of these principles is, therefore, indispensable for any scientist or researcher in the field of drug delivery and bioconjugation.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Ethyl acetate-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4] Ethyl acetate-PEG1, also known as ethyl 2-(2-hydroxyethoxy)acetate, is a short, hydrophilic PEG-based linker precursor that can be incorporated into PROTACs. Its simple structure, featuring an ethyl ester and a hydroxyl group, allows for versatile chemical modifications to introduce reactive functionalities for conjugation to POI and E3 ligase ligands. These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing an this compound derived linker.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule first binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using a linker derived from this compound. This protocol involves the initial modification of the linker followed by sequential coupling to a POI ligand (e.g., a BRD4 inhibitor) and an E3 ligase ligand (e.g., a VHL ligand).

Overall Synthetic Workflow

The synthesis of the final PROTAC molecule is a multi-step process that begins with the functionalization of the this compound linker. The modified linker is then coupled to the POI and E3 ligase ligands.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Analysis start This compound step1 Step 1: Linker Modification start->step1 step2 Step 2: Coupling to POI Ligand step1->step2 step3 Step 3: Coupling to E3 Ligase Ligand step2->step3 purification Purification (RP-HPLC) step3->purification final_protac Final PROTAC purification->final_protac characterization Structural Characterization (NMR, MS) final_protac->characterization biological_assay Biological Evaluation (Western Blot) final_protac->biological_assay

Caption: Experimental workflow for PROTAC synthesis and characterization.

Step 1: Synthesis of a Bifunctional PEG Linker from this compound

This initial step converts the hydroxyl group of this compound to a more reactive functional group (e.g., an azide) and hydrolyzes the ethyl ester to a carboxylic acid, creating a bifunctional linker.

Materials:

Procedure:

  • Azidation: Dissolve this compound (1.0 eq) in anhydrous THF. Add azidotrimethylsilane (1.5 eq) and a catalytic amount of TBAF. Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-(2-azidoethoxy)acetate.

  • Saponification: Dissolve the purified ethyl 2-(2-azidoethoxy)acetate (1.0 eq) in a mixture of THF, MeOH, and water (3:1:1). Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.

  • Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH ~3 and extract with DCM. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 2-(2-azidoethoxy)acetic acid as the bifunctional linker.

Step 2: Coupling of the Linker to a POI Ligand

This step involves an amide coupling reaction between the carboxylic acid of the modified linker and an amine-functionalized POI ligand. For this example, we will use a derivative of JQ1, a known BRD4 inhibitor, with an available amine handle.

Materials:

  • 2-(2-azidoethoxy)acetic acid (from Step 1)

  • Amine-functionalized BRD4 inhibitor (e.g., amino-JQ1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine-functionalized BRD4 inhibitor (1.0 eq) and 2-(2-azidoethoxy)acetic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction to 0 °C and add HATU (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 3: Synthesis of the Final PROTAC

The final step involves a "click" reaction to couple the azide-functionalized POI-linker intermediate with an alkyne-functionalized E3 ligase ligand (e.g., a VHL ligand).

Materials:

Procedure:

  • Dissolve the POI-linker intermediate (1.0 eq) and the alkyne-functionalized VHL ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared solution of sodium ascorbate (0.3 eq) in water, followed by a solution of CuSO4·5H2O (0.1 eq) in water.

  • Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC molecule by reverse-phase preparative HPLC.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and biological evaluation of a representative PROTAC using the this compound derived linker.

Table 1: Summary of Synthetic Yields and Purity

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
12-(2-azidoethoxy)acetic acidThis compound145.131.451.1277>95%
2POI-Linker IntermediateAmine-functionalized BRD4 inhibitor600.700.600.4372>95%
3Final PROTACPOI-Linker Intermediate1050.201.050.5552>98%

Table 2: Biological Activity of the Final PROTAC

Target ProteinCell LineAssay TypeDC50 (nM)Dmax (%)Time Point (h)
BRD4HeLaWestern Blot159224
BRD422Rv1Western Blot258824

DC50: Concentration for 50% degradation of the target protein. Dmax: Maximum degradation of the target protein.

Characterization and Biological Evaluation

Logical Relationship of Synthesis and Analysis

The successful synthesis of a PROTAC is followed by rigorous characterization and biological evaluation to confirm its structure and function.

logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation synthesis PROTAC Synthesis purification RP-HPLC synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms western_blot Western Blot purification->western_blot

Caption: Logical relationship of PROTAC synthesis, purification, and analysis.

Protocol: Western Blot for PROTAC-mediated Protein Degradation

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-target protein, e.g., anti-BRD4; and anti-loading control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

Conclusion

The use of this compound as a precursor for the linker in PROTAC synthesis offers a straightforward and versatile approach to generating novel protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and evaluation of these molecules will contribute to the advancement of this promising therapeutic strategy.

References

The Role of Ethyl Acetate-PEG1 in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While "Ethyl acetate-PEG1" is commercially available as a linker for Proteolysis Targeting Chimeras (PROTACs), a thorough review of the scientific literature did not yield specific examples of PROTAC molecules synthesized using this particular linker. Consequently, the following application notes and protocols are based on the general principles of using short polyethylene (B3416737) glycol (PEG) linkers in targeted protein degradation (TPD) and are intended to be illustrative. The provided data is representative and should not be considered as experimentally verified for an this compound-containing PROTAC.

Application Notes for PEG-Based Linkers in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker plays a crucial role in the efficacy of a PROTAC by influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]

Short PEG linkers, such as this compound, are frequently employed in PROTAC design.[2][3] The inclusion of a PEG motif can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[3] Improved solubility can, in turn, affect cell permeability and overall bioavailability. The length and composition of the linker are critical parameters that require optimization for each specific target and E3 ligase pair.[1]

The this compound linker provides a short, hydrophilic spacer. The ethyl acetate (B1210297) group can be hydrolyzed to a carboxylic acid, which could potentially be used as a handle for further chemical modification or conjugation. The PEG1 component provides flexibility, which is thought to be important for allowing the target protein and the E3 ligase to adopt a productive orientation for ubiquitination within the ternary complex.

Key Considerations for Using PEG-Based Linkers:
  • Solubility and Permeability: PEG linkers generally increase the hydrophilicity of PROTACs, which can improve their solubility in aqueous buffers and potentially impact cell membrane permeability.[3]

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may lead to unproductive binding modes.

  • Metabolic Stability: PEG chains can be susceptible to metabolism. The stability of the linker in a biological system should be evaluated.

  • Synthetic Tractability: PEG linkers are generally straightforward to incorporate into PROTAC synthesis through standard coupling reactions.

Quantitative Data for a Representative PEG1-Containing PROTAC

The following table summarizes hypothetical quantitative data for a representative PROTAC utilizing a short PEG linker. This data is for illustrative purposes to demonstrate how the biological activity of a PROTAC is typically presented.

ParameterValueDescription
Target Protein Binding Affinity (Kd) 50 nMDissociation constant for the binding of the PROTAC to the target protein.
E3 Ligase Binding Affinity (Kd) 150 nMDissociation constant for the binding of the PROTAC to the E3 ligase (e.g., Cereblon or VHL).
DC50 25 nMThe concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined time.
Dmax >90%The maximum percentage of target protein degradation achieved with the PROTAC.
Cellular IC50 100 nMThe concentration of the PROTAC that inhibits 50% of a specific cellular process (e.g., cell proliferation).

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC containing a PEG-based linker.

Protocol 1: General Synthesis of a PEG1-Linked PROTAC

This protocol describes a representative synthesis of a PROTAC where a target protein ligand (with a free amine) is coupled to an E3 ligase ligand (with a carboxylic acid) using a PEG1-based linker.

Materials:

  • Target Protein Ligand-NH2

  • E3 Ligase Ligand-COOH

  • Ethyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Boc Deprotection of the Linker: a. Dissolve Ethyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate in DCM. b. Add TFA and stir at room temperature for 2 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine-linker.

  • Coupling of Linker to E3 Ligase Ligand: a. Dissolve the E3 Ligase Ligand-COOH and the deprotected amine-linker in DMF. b. Add HATU and DIPEA to the solution. c. Stir the reaction at room temperature overnight. d. Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the product by silica gel chromatography to obtain the E3 Ligase Ligand-Linker intermediate.

  • Hydrolysis of the Ethyl Ester: a. Dissolve the E3 Ligase Ligand-Linker intermediate in a mixture of THF and water. b. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. c. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid-functionalized intermediate.

  • Final Coupling to Target Protein Ligand: a. Dissolve the carboxylic acid-functionalized intermediate and the Target Protein Ligand-NH2 in DMF. b. Add HATU and DIPEA. c. Stir the reaction at room temperature overnight. d. Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the DMSO control.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization BindingAssay Binding Assays (SPR, ITC) Characterization->BindingAssay CellCulture Cell Culture Characterization->CellCulture BiochemicalAssay Biochemical Degradation Assay BindingAssay->BiochemicalAssay Treatment PROTAC Treatment CellCulture->Treatment WesternBlot Western Blot (Degradation) Treatment->WesternBlot ViabilityAssay Cell Viability Assay (MTT, CTG) Treatment->ViabilityAssay Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A (Target Protein) Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression PROTAC PROTAC (Degrades Kinase A) PROTAC->KinaseA Degradation

References

Application Notes and Protocols for Ethyl acetate-PEG1 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetate-PEG1, also known by its chemical name 2-(2-hydroxyethoxy)ethyl acetate (B1210297), is a heterobifunctional, PEG-based linker utilized in the field of bioconjugation, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[4][5] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[6]

The this compound linker possesses two distinct functional groups: a primary hydroxyl group and an ethyl acetate group. This bifunctionality allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand. The single polyethylene (B3416737) glycol (PEG) unit enhances the linker's hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[5][7] The length and flexibility of the PEG linker are crucial for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[1][8]

These application notes provide an overview of the properties of this compound and detailed protocols for its application in the synthesis of bioconjugates, with a primary focus on PROTACs.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-(2-hydroxyethoxy)ethyl acetate[1][2]
CAS Number 2093-20-1[3][4]
Molecular Formula C6H12O4[3]
Molecular Weight 148.16 g/mol [3]
Appearance Colorless to light yellow oilN/A
Solubility Soluble in water, DMSO, DMF, and other common organic solventsN/A

Table 2: Comparison of PEG Linker Properties in PROTACs

Linker TypeKey AdvantagesPotential Disadvantages
Alkyl Chains Synthetically accessible, chemically stable.[5]Hydrophobic, may limit aqueous solubility and cellular uptake.[5]
PEG Chains Excellent hydrophilicity, improves solubility, good biocompatibility, tunable length.[5][7]May have reduced metabolic stability in vivo compared to alkyl linkers.[5]
Rigid Linkers (e.g., piperazine, triazole) Restrict molecular conformation, can improve metabolic stability.[5]May not allow for optimal ternary complex formation if flexibility is required.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of a PROTAC. The synthesis is typically a multi-step process involving the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the linker.

Protocol 1: Synthesis of a POI-Linker Intermediate via Activation of the Hydroxyl Group

This protocol describes the conjugation of an amine-containing POI ligand to the hydroxyl group of this compound. The hydroxyl group is first activated, for example, by tosylation, to make it a good leaving group for nucleophilic substitution by the amine.

Materials:

  • This compound

  • Amine-functionalized Protein of Interest (POI) ligand (POI-NH2)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add TEA or DIPEA (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated linker (this compound-OTs).

  • Conjugation to POI-NH2:

    • Dissolve the POI-NH2 (1.0 equivalent) and the activated linker, this compound-OTs (1.1 equivalents), in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-NH-PEG1-Ethyl acetate).

Protocol 2: Synthesis of the Final PROTAC via Hydrolysis and Amide Coupling

This protocol describes the hydrolysis of the ethyl acetate group of the POI-linker intermediate to a carboxylic acid, followed by amide bond formation with an amine-containing E3 ligase ligand.

Materials:

  • POI-NH-PEG1-Ethyl acetate intermediate

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Amine-functionalized E3 ligase ligand (E3-NH2)

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar peptide coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Hydrolysis of the Ethyl Acetate Group:

    • Dissolve the POI-NH-PEG1-Ethyl acetate intermediate (1.0 equivalent) in a mixture of THF and water.

    • Add LiOH or NaOH (2.0-3.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

    • Acidify the reaction mixture to pH ~3-4 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate (POI-NH-PEG1-COOH).

  • Amide Coupling to E3-NH2:

    • Dissolve the POI-NH-PEG1-COOH intermediate (1.0 equivalent) and the E3-NH2 ligand (1.1 equivalents) in anhydrous DMF.

    • Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC molecule.

    • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

experimental_workflow Experimental Workflow for PROTAC Synthesis cluster_step1 Step 1: POI-Linker Intermediate Synthesis cluster_step2 Step 2: Final PROTAC Synthesis A This compound B Activate Hydroxyl Group (e.g., Tosylation) A->B C Activated Linker (this compound-OTs) B->C E Conjugation Reaction C->E D Amine-functionalized POI Ligand (POI-NH2) D->E F Purification (Column Chromatography) E->F G POI-Linker Intermediate (POI-NH-PEG1-Ethyl acetate) F->G H POI-Linker Intermediate I Hydrolysis of Ethyl Acetate H->I J Carboxylic Acid Intermediate (POI-NH-PEG1-COOH) I->J L Amide Coupling Reaction J->L K Amine-functionalized E3 Ligase Ligand (E3-NH2) K->L M Purification (Preparative HPLC) L->M N Final PROTAC Molecule M->N

Caption: PROTAC Synthesis Workflow.

signaling_pathway PROTAC Mechanism of Action cluster_cellular Cellular Environment POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds POI Ligand PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligase Ligand PolyUb Polyubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades POI

Caption: PROTAC-mediated Protein Degradation.

Discussion and Alternative Strategies

The protocols provided represent a plausible synthetic route for utilizing this compound in PROTAC synthesis. The reactivity of the primary hydroxyl group is well-established in bioconjugation chemistry. However, the utility of the ethyl acetate moiety is less conventional.

Alternative Reactivity of the Ethyl Acetate Group:

While hydrolysis to a carboxylic acid followed by amide coupling is a standard and reliable method, other potential, though less common, bioconjugation strategies involving the ester group could be considered:

  • Transesterification: In the presence of a suitable catalyst (e.g., a lipase (B570770) enzyme or a chemical catalyst), the ethyl acetate group could potentially undergo transesterification with a hydroxyl- or amine-containing ligand. This approach might offer milder reaction conditions but would require careful optimization and is not as broadly applicable as amide bond formation.

  • Direct Aminolysis: Direct reaction of the ester with an amine to form an amide is possible but typically requires high temperatures or harsh conditions that may not be suitable for many biomolecules.

Researchers should consider the stability of their POI and E3 ligase ligands when choosing the conjugation strategy. The two-step approach of activation/coupling at the hydroxyl end and hydrolysis/coupling at the acetate end provides a robust and versatile method for the synthesis of PROTACs using the this compound linker.

Conclusion

This compound is a valuable bifunctional linker for the construction of bioconjugates, particularly PROTACs. Its PEG component imparts favorable physicochemical properties, while its two distinct functional groups allow for controlled, sequential conjugation of different molecular entities. The provided protocols offer a comprehensive guide for researchers to incorporate this linker into their synthetic workflows, enabling the development of novel targeted protein degraders and other complex bioconjugates. Careful planning of the synthetic route and rigorous characterization of intermediates and the final product are essential for successful outcomes.

References

Application Notes and Protocols: Ethyl Acetate and PEG in Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formulation of nanoparticles for drug delivery is a critical area of research in modern medicine. The choice of materials and methods significantly impacts the physicochemical properties and in vivo performance of these nanoparticles. This document provides detailed application notes and protocols for the use of ethyl acetate (B1210297) as a solvent and polyethylene (B3416737) glycol (PEG) in the formulation of polymeric nanoparticles, specifically focusing on the emulsification-solvent diffusion method. Ethyl acetate is a less toxic solvent alternative to chlorinated hydrocarbons, making it a favorable choice in pharmaceutical formulations.[1] PEGylation, the process of incorporating PEG onto the surface of nanoparticles, is a widely used strategy to improve their stability, prolong systemic circulation time, and reduce immunogenicity.[2][3]

These notes are intended to provide researchers with a comprehensive guide to formulating, characterizing, and optimizing PEGylated nanoparticles using an ethyl acetate-based method.

Core Principles

Role of Ethyl Acetate

Ethyl acetate is a partially water-miscible organic solvent that is instrumental in the emulsification-solvent diffusion method for nanoparticle synthesis.[4][5] Its function is to dissolve the polymer and the hydrophobic drug to form the organic phase.[4] During the emulsification process, this organic phase is dispersed in an aqueous phase to form an oil-in-water (o/w) emulsion. The partial miscibility of ethyl acetate allows for its subsequent diffusion into the aqueous phase upon dilution, leading to the precipitation of the polymer and the formation of solid nanoparticles.[4][5] The remaining solvent is then typically removed by evaporation.

Role of Polyethylene Glycol (PEG)

PEG is a hydrophilic polymer that is commonly incorporated into nanoparticle formulations to create a "stealth" coating.[2] This PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system.[2] This leads to a longer circulation half-life, which can enhance the accumulation of nanoparticles in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3] In the formulation process, PEG can be incorporated as a block copolymer with a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA), for example, PLGA-PEG.[1]

Experimental Protocols

Protocol 1: Formulation of PEGylated Nanoparticles using Emulsification-Solvent Diffusion

This protocol describes the formulation of drug-loaded PLGA-PEG nanoparticles using ethyl acetate as the organic solvent.

Materials:

  • Poly(lactic-co-glycolide)-Poly(ethylene glycol) (PLGA-PEG) copolymer

  • Hydrophobic drug of choice

  • Ethyl acetate (analytical grade)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG copolymer and the hydrophobic drug in ethyl acetate. For example, dissolve 30 mg of PLGA-PEG in 9 mL of ethyl acetate.[4]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant. For instance, a 2.5% (w/v) aqueous solution of PVA.[4]

  • Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous magnetic stirring (e.g., 1000 rpm).[4] This will form a pre-emulsion.

  • Homogenization: Homogenize the pre-emulsion using a high-speed homogenizer or a sonicator to reduce the droplet size. For sonication, a typical setting would be 55% power for 150 seconds on ice.[4]

  • Solvent Diffusion and Nanoparticle Formation: Dilute the resulting oil-in-water emulsion with an excess of deionized water under continuous stirring. This will cause the ethyl acetate to diffuse from the organic droplets into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.[4]

  • Solvent Evaporation: Stir the nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the ethyl acetate.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes).[6]

  • Washing: Wash the nanoparticle pellet with deionized water to remove any residual surfactant and unencapsulated drug. Repeat the centrifugation and resuspension steps twice.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C or lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration.[7]

  • Instrument Setup: Use a DLS instrument such as a Malvern Zetasizer. Set the temperature to 25°C and the scattering angle to 90° or 173°.[7][8]

  • Measurement: Place the diluted sample in a disposable cuvette and perform the measurement. The instrument software will provide the z-average particle size, PDI, and zeta potential.[7] Measurements should be performed in triplicate.[7]

B. Determination of Encapsulation Efficiency and Drug Loading

  • Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.[9]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9]

  • Calculation of Encapsulation Efficiency (EE):

    • EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100.[9][10]

  • Calculation of Drug Loading (DL):

    • First, lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles.

    • DL (%) = [Weight of the drug in nanoparticles / Total weight of the nanoparticles] x 100.[3]

Data Presentation

The following tables summarize typical quantitative data for polymeric nanoparticles formulated using an ethyl acetate-based method with PEGylation. The values are representative and can vary based on the specific formulation parameters.

Table 1: Physicochemical Properties of PLGA-PEG Nanoparticles

Formulation ParameterParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Low Polymer Concentration1120.10-22.20[1]
Medium Polymer Concentration3480.54-12.40[1]
High Polymer Concentration5760.70-9.50[1]
With PEG Shielding~180< 0.2-11 to -21[11]

Table 2: Drug Encapsulation and Loading in PLGA-PEG Nanoparticles

DrugEncapsulation Efficiency (%)Drug Loading (%)Reference
Hydrophilic Peptide~25Not Specified[11]
Green Tea Polyphenols~74Not Specified[12]
Capecitabine (B1668275) (in PLGA)88.416.98[13]
Emtricitabine (in PLGA)74.34Not Specified[9]

Visualizations

Nanoparticle_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer PLGA-PEG Organic_Mix Dissolution Polymer->Organic_Mix Drug Hydrophobic Drug Drug->Organic_Mix Solvent Ethyl Acetate Solvent->Organic_Mix Emulsification Emulsification & Homogenization Organic_Mix->Emulsification Surfactant PVA Aqueous_Mix Dissolution Surfactant->Aqueous_Mix Water Deionized Water Water->Aqueous_Mix Aqueous_Mix->Emulsification Solvent_Diffusion Solvent Diffusion & Nanoparticle Formation Emulsification->Solvent_Diffusion Solvent_Evaporation Solvent Evaporation Solvent_Diffusion->Solvent_Evaporation Purification Centrifugation & Washing Solvent_Evaporation->Purification Final_Product PEGylated Nanoparticles Purification->Final_Product

Caption: Workflow for Nanoparticle Formulation.

Nanoparticle_Characterization_Workflow cluster_DLS Physicochemical Characterization cluster_EE Drug Content Analysis Start Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) Start->DLS Centrifugation Centrifugation Start->Centrifugation Size Particle Size DLS->Size PDI Polydispersity Index (PDI) DLS->PDI Zeta Zeta Potential DLS->Zeta Supernatant Supernatant (Free Drug) Centrifugation->Supernatant Pellet Nanoparticle Pellet Centrifugation->Pellet Quantification Quantification (e.g., HPLC/UV-Vis) Supernatant->Quantification EE_DL_Calc Calculate EE & DL Quantification->EE_DL_Calc

Caption: Nanoparticle Characterization Workflow.

References

Application Notes and Protocols for Surface Modification of Biomolecules with Ethyl Acetate-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomolecules with Polyethylene (B3416737) Glycol (PEG), a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic and biotechnological potential of proteins, peptides, and other biological macromolecules. Benefits of PEGylation include improved solubility, increased in vivo circulation half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3][4] This document provides detailed application notes and protocols for the surface modification of biomolecules using Ethyl acetate-PEG1.

This compound, also known as 2-(2-hydroxyethoxy)ethyl acetate, is a short, monodisperse PEG linker. Its primary application to date has been in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer between a target-binding ligand and an E3 ligase ligand. However, its utility can be extended to the surface modification of biomolecules for other applications, such as subtly altering surface hydrophilicity or providing a reactive handle for further functionalization.

This document will detail the necessary steps for activating the terminal hydroxyl group of this compound and its subsequent conjugation to biomolecules.

Chemical Structure and Properties of this compound

  • IUPAC Name: 2-(2-hydroxyethoxy)ethyl acetate

  • CAS Number: 2093-20-1

  • Chemical Formula: C6H12O4

  • Molecular Weight: 148.16 g/mol

  • Key Functional Groups:

    • Ethyl acetate: An ester group that provides a degree of hydrophobicity.

    • Diethylene glycol: A single PEG unit that imparts hydrophilicity.

    • Terminal Hydroxyl (-OH): The reactive site for activation and subsequent conjugation.

Principle of Modification

The terminal hydroxyl group of this compound is not sufficiently reactive to directly form stable conjugates with biomolecules under physiological conditions. Therefore, a two-step process is required:

  • Activation of the Hydroxyl Group: The terminal -OH group is chemically converted into a more reactive functional group.

  • Conjugation to the Biomolecule: The activated this compound is then reacted with the target biomolecule, typically targeting nucleophilic residues such as the ε-amino groups of lysine (B10760008) or the N-terminal α-amino group.

The choice of activation chemistry will determine the nature of the resulting linkage between the PEG moiety and the biomolecule.

Activation of this compound

Several methods can be employed to activate the terminal hydroxyl group of this compound. The selection of the appropriate method depends on the desired reactivity, the stability of the activated intermediate, and the available laboratory reagents.

Summary of Activation Methods
Activation MethodReagentReactive IntermediateTarget Residue on BiomoleculeResulting LinkageKey Features
Tosylation p-Toluenesulfonyl chloride (TsCl)PEG-TosylateAmine (-NH2), Thiol (-SH)Secondary Amine, ThioetherGood leaving group for nucleophilic substitution.[1]
Tresylation 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)PEG-TresylateAmine (-NH2), Thiol (-SH)Secondary Amine, ThioetherHighly reactive towards amines and thiols.[5][6]
Succinimidyl Carbonate Activation Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonatePEG-Succinimidyl Carbonate (PEG-SC)Amine (-NH2)Urethane (Carbamate)Highly reactive towards primary amines, forms a stable linkage.[7][8][9][10]
p-Nitrophenyl Chloroformate Activation p-Nitrophenyl chloroformate (p-NPC)PEG-p-Nitrophenyl CarbonateAmine (-NH2)Urethane (Carbamate)Creates a reactive carbonate that couples with amines.[7][11][12][13][14][15][16]
Carbonyldiimidazole Activation 1,1'-Carbonyldiimidazole (CDI)PEG-Imidazolyl FormateAmine (-NH2)Urethane (Carbamate)Forms a reactive intermediate for amine coupling.[17]

Experimental Protocols

Note: These are generalized protocols. Optimal reaction conditions (e.g., stoichiometry, reaction time, temperature, and pH) should be determined empirically for each specific biomolecule.

Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate (p-NPC)

This protocol describes the formation of a reactive p-nitrophenyl carbonate derivative of this compound, which can then be used for conjugation to amine-containing biomolecules.[12][14][15][16]

Materials:

  • This compound

  • p-Nitrophenyl chloroformate (p-NPC)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Pyridine (B92270) or Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM. To this solution, add pyridine or TEA (1.2 equivalents).

  • Addition of p-NPC: Slowly add a solution of p-NPC (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated salts. Wash the filtrate with cold, dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to obtain the activated this compound-p-nitrophenyl carbonate.

  • Storage: Store the activated product under desiccated and inert conditions at -20°C.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol describes the general procedure for conjugating an amine-reactive this compound derivative (e.g., the p-nitrophenyl carbonate from Protocol 1) to a protein. The primary targets for conjugation are the ε-amino groups of lysine residues and the N-terminal α-amino group.[3]

Materials:

  • Activated this compound (e.g., from Protocol 1)

  • Target protein

  • Reaction Buffer: e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5. Note: Avoid amine-containing buffers like Tris.

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

  • Protein concentration assay kit (e.g., BCA or Bradford).

  • SDS-PAGE analysis reagents and equipment.

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in the reaction buffer at a known concentration (typically 1-10 mg/mL).

  • Reagent Preparation: Immediately before use, dissolve the activated this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution. The molar ratio of activated PEG to protein will influence the degree of modification and should be optimized. A starting point could be a 10 to 50-fold molar excess of the PEG reagent.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The optimal time and temperature will depend on the protein's stability and the reactivity of the activated PEG.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted activated PEG. Incubate for an additional 30-60 minutes.

  • Purification: Remove the excess PEG reagent and by-products, and separate the PEGylated protein from the unmodified protein using an appropriate chromatography method (SEC is common for separating based on size).

  • Characterization:

    • Confirm successful conjugation and assess the degree of modification using SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight.

    • Quantify the protein concentration of the purified conjugate.

    • Further characterization can be performed using techniques like mass spectrometry to determine the exact number and sites of modification.

Visualization of Workflows and Pathways

Experimental Workflow: Activation and Conjugation

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomolecule reagent This compound (Terminal -OH) activated_peg Activated this compound (Reactive Ester) reagent->activated_peg Reaction in Anhydrous Solvent activator Activating Agent (e.g., p-NPC) activator->activated_peg purification1 Purification (e.g., Chromatography) activated_peg->purification1 purified_peg Purified Activated PEG purification1->purified_peg protein Biomolecule (e.g., Protein with -NH2 groups) conjugate PEGylated Biomolecule protein->conjugate Reaction in Aqueous Buffer (pH 7.5-8.5) purified_peg->conjugate purification2 Purification (e.g., SEC) conjugate->purification2 characterization Characterization (SDS-PAGE, MS) purification2->characterization

Caption: Workflow for the activation of this compound and its conjugation to a biomolecule.

Signaling Pathway Context: PROTAC Mechanism

While this document focuses on general surface modification, it is important to understand the primary context in which this compound is used: as a linker in PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

protac_mechanism cluster_ternary Ternary Complex Formation protac PROTAC (Target Binder - Linker - E3 Ligase Binder) poi Target Protein (POI) protac->poi Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Binds ub_poi Polyubiquitinated POI poi->ub_poi e3_ligase->ub_poi Catalyzes Polyubiquitination ubiquitin Ubiquitin (Ub) proteasome Proteasome ub_poi->proteasome Targeted for Degradation degradation Degraded Peptides proteasome->degradation ub ub ub->ub_poi

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data and Expected Outcomes

Specific quantitative data on the effects of modification with this compound is limited in publicly available literature, as most studies focus on much larger PEG chains. However, based on the principles of PEGylation, the following qualitative and quantitative outcomes can be anticipated. The magnitude of these effects is expected to be modest due to the small size of the PEG moiety.

ParameterExpected Effect of ModificationRationale
Solubility Minor increase in aqueous solubility.The ethylene (B1197577) glycol unit is hydrophilic.
Hydrodynamic Radius Very small increase.The addition of a 148.16 Da moiety will have a minimal impact on the overall size of a protein.
Immunogenicity Negligible to minor reduction.The small size is unlikely to significantly mask major epitopes.
In vivo Half-life Unlikely to be significantly extended.The increase in size is well below the threshold for reduced renal clearance.
Proteolytic Stability Minor increase, if modification occurs near a cleavage site.Steric hindrance at a specific site may inhibit protease access.
Biological Activity Highly dependent on the site of modification.Modification at or near an active site may reduce activity, while modification at a distal site may have little to no effect.

Characterization of Modified Biomolecules

A thorough characterization of the modified biomolecule is essential to ensure the quality and consistency of the product.

TechniquePurpose
SDS-PAGE To visualize the increase in apparent molecular weight and estimate the degree and heterogeneity of PEGylation.
Size-Exclusion Chromatography (SEC) To separate PEGylated species from unmodified biomolecule and to assess aggregation.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise mass of the conjugate, confirming the number of attached PEG moieties.
Peptide Mapping To identify the specific amino acid residues that have been modified.
Circular Dichroism (CD) Spectroscopy To assess changes in the secondary and tertiary structure of the protein upon modification.
In vitro Activity Assays To quantify the biological activity of the modified biomolecule compared to the unmodified counterpart.

Conclusion

This compound offers a tool for the subtle modification of biomolecule surfaces. While its effects on pharmacokinetic properties are likely to be less pronounced than those of larger PEG chains, it can be valuable for applications requiring minor adjustments in solubility or for introducing a short, flexible linker for further chemical elaboration. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their specific applications. As with any bioconjugation strategy, careful optimization and thorough characterization are paramount to achieving desired outcomes.

References

Application Notes and Protocols for Ethyl Acetate-PEG Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) is a polymer widely used in the pharmaceutical industry to improve the therapeutic properties of drugs. The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance drug solubility, extend circulation half-life, and reduce immunogenicity. Ethyl acetate (B1210297), a common solvent and reagent in organic synthesis, can be utilized in reactions with PEG to produce PEG-acetate derivatives. These derivatives can serve as intermediates for further functionalization or as building blocks for drug delivery systems.

This document provides detailed protocols for the synthesis of PEG-acetate through the transesterification of ethyl acetate with polyethylene glycol, including both chemical and enzymatic methods. It also presents quantitative data and visualizations to aid in the experimental setup and understanding of the underlying processes.

Data Presentation

Table 1: Comparison of Catalytic Methods for the Transesterification of PEG with Ethyl Acetate

ParameterAcid-Catalyzed TransesterificationEnzymatic Transesterification
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (B570770) (e.g., Novozym 435)
Reactant Molar Ratio (Ethyl Acetate:PEG-OH) 10:15:1
Temperature (°C) 9050
Reaction Time (hours) 924
Conversion of PEG (%) >95~90
Selectivity for Mono-acetate (%) HighHigh
Byproducts Ethanol (B145695)Ethanol
Post-reaction Catalyst Removal Neutralization and washingFiltration

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification of Polyethylene Glycol with Ethyl Acetate

This protocol describes the synthesis of PEG-acetate using a strong acid catalyst. The reaction is driven to completion by using an excess of ethyl acetate.

Materials:

  • Polyethylene glycol (PEG), average molecular weight 2000 g/mol

  • Ethyl acetate, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 20 g (0.01 mol) of PEG in 100 mL of ethyl acetate.

  • Catalyst Addition: While stirring, slowly add 0.5 mL of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 90°C using a heating mantle. Maintain reflux with vigorous stirring for 9 hours.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash twice with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with 30 mL of dichloromethane. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate and dichloromethane) using a rotary evaporator to obtain the crude PEG-acetate.

  • Purification (Optional): The product can be further purified by precipitation in cold diethyl ether or by dialysis.

  • Characterization: Confirm the product structure and purity using techniques such as ¹H NMR, FT-IR, and GPC.

Protocol 2: Enzymatic Synthesis of PEG-Acetate using Immobilized Lipase

This protocol utilizes an immobilized lipase for a milder and more selective synthesis of PEG-acetate.

Materials:

  • Polyethylene glycol (PEG), average molecular weight 2000 g/mol

  • Ethyl acetate, anhydrous

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (3Å)

  • Orbital shaker incubator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL screw-capped flask, combine 10 g (0.005 mol) of PEG and 50 mL of ethyl acetate.

  • Enzyme and Desiccant Addition: Add 1 g of immobilized lipase and 2 g of activated molecular sieves to the mixture. The molecular sieves help to remove the byproduct ethanol and shift the equilibrium towards the product.

  • Incubation: Place the flask in an orbital shaker incubator at 50°C and 200 rpm for 24 hours.

  • Enzyme Removal: After the reaction, remove the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with fresh ethyl acetate and reused.

  • Solvent Removal: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the PEG-acetate product.

  • Characterization: Analyze the product using ¹H NMR and FT-IR to confirm ester formation.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants PEG + Ethyl Acetate catalyst Catalyst (H₂SO₄ or Lipase) reaction_vessel Reaction (Reflux or Shaking) neutralization Neutralization (if acid catalyst) reaction_vessel->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification solvent_removal->purification analysis Characterization (NMR, IR, GPC) purification->analysis

Caption: Experimental workflow for the synthesis of PEG-acetate.

transesterification_reaction PEG Polyethylene Glycol (R-OH) plus1 + EtOAc Ethyl Acetate (CH₃COOCH₂CH₃) PEG_Ac PEG-Acetate (R-OCOCH₃) EtOAc->PEG_Ac Catalyst (H⁺ or Lipase) plus2 + EtOH Ethanol (CH₃CH₂OH)

Caption: Transesterification reaction between PEG and ethyl acetate.

drug_delivery_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell peg_drug PEGylated Drug (formed from PEG-acetate intermediate) receptor Cell Surface Receptor peg_drug->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., ester hydrolysis) endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Application Notes: A Step-by-Step Guide to Carboxylic Acid-PEG1 Conjugation via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive, step-by-step guide for the conjugation of a molecule containing a carboxylic acid to a mono-ethylene glycol (PEG1) linker through an ester bond. This method is fundamental in bioconjugation for modifying proteins, peptides, or small molecules to improve solubility, stability, and pharmacokinetic profiles. The protocol detailed below utilizes a common carbodiimide-mediated coupling reaction.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely used technique in drug development and biotechnology. The attachment of PEG chains can enhance the therapeutic properties of molecules by increasing their hydrodynamic size, shielding them from enzymatic degradation, and reducing immunogenicity. This guide focuses on the conjugation to a single ethylene (B1197577) glycol unit (PEG1), a short linker that can be useful for attaching reporter molecules or for fine-tuning solubility.

The described protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to activate a carboxylic acid group, which then reacts with the hydroxyl group of a PEG1 molecule to form a stable ester linkage.

Experimental Protocol: DCC/NHS-Mediated Esterification

This protocol outlines the procedure for activating a generic carboxylic acid-containing molecule (R-COOH) and subsequent conjugation to a methoxy-PEG1-alcohol (mPEG1-OH). Using a methoxy-terminated PEG prevents di-substitution on a diol PEG.

2.1. Materials and Reagents

  • Carboxylic acid-containing molecule (R-COOH)

  • Methoxy-PEG1-alcohol (mPEG1-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Diethyl ether or hexane (B92381) (for precipitation)

  • 0.1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • Column chromatography supplies (silica gel, solvents)

2.2. Step-by-Step Procedure

Step 1: Activation of the Carboxylic Acid with NHS

  • Dissolve the carboxylic acid-containing molecule (R-COOH) (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.

  • Add the DCC solution dropwise to the R-COOH/NHS mixture while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

  • Monitor the reaction progress by TLC until the starting carboxylic acid spot is consumed.

Step 2: Conjugation with mPEG1-OH

  • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of fresh anhydrous DCM or DMF to recover any product.

  • To the filtrate containing the activated NHS-ester, add mPEG1-OH (1.2 equivalents).

  • If the starting molecule is an acid salt, add a non-nucleophilic base like TEA or DIPEA (1.5 equivalents) to neutralize it and facilitate the reaction.

  • Allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the formation of the desired conjugate by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified using silica gel column chromatography. The appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) should be determined by TLC analysis.

  • Alternatively, if the conjugate is a solid, it can be precipitated and washed with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials.

Step 4: Characterization

  • Confirm the identity and purity of the final conjugate (R-COO-PEG1-OCH3) using techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the formation of the ester bond and the presence of both the R-group and PEG1 moieties.

    • Mass Spectrometry (MS): To verify the molecular weight of the conjugate.

    • FTIR Spectroscopy: To observe the characteristic ester carbonyl stretch (~1740 cm⁻¹).

Workflow Diagram

The following diagram illustrates the overall workflow for the DCC/NHS-mediated conjugation of a carboxylic acid to mPEG1-OH.

G cluster_A Step 1: Activation cluster_B Step 2: Conjugation cluster_C Step 3: Purification & Characterization A 1. Activation Step B Dissolve R-COOH & NHS in Anhydrous Solvent C Cool to 0°C B->C D Add DCC Solution C->D E Stir (0°C to RT) Monitor by TLC D->E F Formation of NHS-activated Ester E->F H Filter DCU Precipitate F->H Proceed to Conjugation G 2. Conjugation Step I Add mPEG1-OH (and Base if needed) H->I J Stir (RT, 12-24h) Monitor by TLC/LC-MS I->J K Formation of Crude Conjugate J->K M Solvent Extraction & Wash K->M Proceed to Purification L 3. Purification Step N Dry & Concentrate M->N O Purify by Column Chromatography N->O P Final Conjugate: R-COO-PEG1-OCH3 O->P

Caption: Workflow for DCC/NHS-mediated PEG1 conjugation.

Quantitative Data Summary

The efficiency and success of the conjugation reaction can be evaluated based on several quantitative parameters. The table below provides typical ranges for these metrics. Actual results will vary depending on the specific carboxylic acid-containing molecule and reaction conditions.

ParameterTypical ValueMethod of DeterminationNotes
Reaction Yield (Crude) 70-95%Gravimetric analysisMeasured after work-up but before column chromatography.
Yield (Purified) 40-80%Gravimetric analysisFinal yield after purification. Losses occur during chromatography.
Purity >95%HPLC, LC-MSPurity of the final product after purification.
Molecular Weight Expected MW ± 1 DaMass Spectrometry (e.g., ESI-MS)Confirms the successful conjugation of one PEG1 unit.
Reagent Molar Ratio 1 : 1.1 : 1.1 : 1.2N/AR-COOH : DCC : NHS : mPEG1-OH.

Troubleshooting and Considerations

  • Low Yield:

    • Cause: Incomplete activation, hydrolysis of the NHS-ester, or steric hindrance.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the amount of coupling reagents (DCC/NHS) or extend reaction times. Consider a different coupling agent like EDC/Sulfo-NHS for aqueous conditions.

  • Side Reactions:

    • Cause: DCC can react with the hydroxyl group of PEG1. The formation of N-acylurea byproduct can occur.

    • Solution: The two-step process (activation first, then addition of PEG1) minimizes these side reactions. Ensure efficient removal of DCU by filtration.

  • Purification Challenges:

    • Cause: Similar polarity of the starting material and the product.

    • Solution: Optimize the mobile phase for column chromatography. If separation is difficult, consider an alternative purification method like preparative HPLC.

Application Notes and Protocols for the Characterization of Ethyl Acetate-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Ethyl acetate-Polyethylene Glycol (PEG) conjugates. The methodologies described herein are essential for confirming the successful synthesis, purity, and stability of these conjugates, which are critical aspects of drug development and formulation.

Introduction to Ethyl Acetate-PEG Conjugates

PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. When applied to small molecules like ethyl acetate (B1210297), PEGylation can enhance solubility, increase circulation half-life, and reduce immunogenicity. The resulting Ethyl acetate-PEG conjugate is an ester, and its thorough characterization is paramount to ensure its quality and efficacy. This document outlines the key analytical techniques for this purpose.

Analytical Techniques for Characterization

A multi-faceted analytical approach is necessary to fully characterize Ethyl acetate-PEG conjugates. The primary techniques employed are:

  • Chromatographic Methods: To separate the conjugate from unreacted starting materials and byproducts.

  • Mass Spectrometry: To determine the molecular weight and confirm the identity of the conjugate.

  • Spectroscopic Methods (NMR & FTIR): To elucidate the chemical structure and confirm the covalent linkage.

The relationship and typical workflow of these techniques are illustrated in the diagram below.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization Ethyl_acetate Ethyl Acetate Derivative Conjugation Conjugation Reaction Ethyl_acetate->Conjugation PEG Activated PEG PEG->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Chromatography Chromatographic Separation (HPLC/SEC) Crude_Product->Chromatography Purification & Quantification NMR_Spec NMR Spectroscopy Crude_Product->NMR_Spec Structural Verification FTIR_Spec FTIR Spectroscopy Crude_Product->FTIR_Spec Functional Group Analysis Mass_Spec Mass Spectrometry (MS) Chromatography->Mass_Spec Fraction Collection Purity Purity Assessment Chromatography->Purity Identity Identity Confirmation Mass_Spec->Identity Structure Structural Elucidation NMR_Spec->Structure FTIR_Spec->Structure

Caption: Workflow for the synthesis and analytical characterization of Ethyl acetate-PEG conjugates.

Chromatographic Methods: HPLC and SEC

High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) are powerful techniques for separating the Ethyl acetate-PEG conjugate from unreacted ethyl acetate, free PEG, and other impurities.

Application Note: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. Since the Ethyl acetate-PEG conjugate is more hydrophobic than free PEG, this method is effective for quantification of the conjugate and unreacted starting materials.

Data Presentation:

AnalyteTypical Retention Time (min)Mobile Phase Composition
Free PEG2-4High aqueous content
Ethyl acetate-PEG Conjugate8-12Gradient elution to higher organic content
Unreacted Ethyl Acetate15-20High organic content

Note: Retention times are illustrative and will vary based on the specific column, PEG size, and gradient.

Experimental Protocol: RP-HPLC

Objective: To separate and quantify the Ethyl acetate-PEG conjugate.

Materials:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample dissolved in the initial mobile phase composition.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject 20 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 10 minutes.

  • Monitor the elution profile using a UV detector at 214 nm (for the ester carbonyl) or an ELSD.

Application Note: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for analyzing the polydispersity of the PEG conjugate and detecting any aggregation.

Data Presentation:

SpeciesElution Volume (mL)Apparent Molecular Weight (kDa)
AggregatesLower> Conjugate MW
Ethyl acetate-PEG ConjugateIntermediateExpected MW
Free PEGHigherPEG MW
Ethyl AcetateHighestLow MW
Experimental Protocol: SEC

Objective: To determine the molecular weight distribution and assess for aggregates.

Materials:

  • HPLC or UHPLC system with a Refractive Index (RI) or ELSD detector.

  • SEC column suitable for the molecular weight range of the PEG conjugate.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Molecular weight standards (PEG standards of known molecular weight).

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 50 µL of the sample.

  • Run the analysis isocratically for a sufficient time to allow all components to elute.

  • Create a calibration curve using the elution volumes of the PEG standards.

  • Determine the apparent molecular weight of the conjugate by comparing its elution volume to the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the Ethyl acetate-PEG conjugate by providing an accurate mass measurement. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Application Note: ESI-TOF MS

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is well-suited for analyzing PEG conjugates. The resulting spectrum will show a distribution of multiply charged ions corresponding to the different oligomers of the PEG chain.

Data Presentation:

ParameterObserved ValueTheoretical Value
Average Molecular Weight[Insert experimental value][Calculate based on PEG and ethyl acetate]
Polydispersity Index (PDI)[Insert experimental value][From PEG specifications]
Mass of Repeating Unit44.03 Da44.03 Da (C2H4O)
Experimental Protocol: ESI-TOF MS

Objective: To determine the molecular weight and confirm the identity of the conjugate.

Materials:

  • ESI-TOF mass spectrometer.

  • Syringe pump for direct infusion or an LC system for LC-MS.

  • Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

Procedure:

  • Dissolve the sample in the solvent to a concentration of approximately 10 µg/mL.

  • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.

  • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum.

  • Determine the average molecular weight and the mass of the repeating ethylene (B1197577) glycol unit.

MS_Analysis_Pathway Sample Ethyl acetate-PEG Conjugate Ionization Electrospray Ionization (ESI) Sample->Ionization Mass_Analyzer Time-of-Flight (TOF) Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Raw_Spectrum Multiply Charged Mass Spectrum Detector->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution Final_Spectrum Zero-Charge Mass Spectrum Deconvolution->Final_Spectrum Data_Analysis Molecular Weight & Polydispersity Determination Final_Spectrum->Data_Analysis

Caption: Logical flow of ESI-TOF MS analysis for Ethyl acetate-PEG conjugates.

Spectroscopic Methods

NMR and FTIR spectroscopy provide detailed structural information, confirming the formation of the ester linkage and the overall structure of the conjugate.

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the covalent attachment of ethyl acetate to PEG. The spectrum will show characteristic signals for both the ethyl acetate and the PEG moieties, with specific shifts indicating the formation of the ester bond.

Data Presentation:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
PEG backbone (-CH₂CH₂O-)~3.6singlet[variable]
PEG end-group (-CH₂-O-C=O)~4.2triplet2H
Ethyl acetate (-O-CH₂-CH₃)~4.1quartet2H
Ethyl acetate (-C(=O)-CH₃)~2.0singlet3H
Ethyl acetate (-O-CH₂-CH₃)~1.2triplet3H

Note: Chemical shifts are approximate and may vary depending on the solvent and PEG size.

Experimental Protocol: ¹H NMR

Objective: To confirm the structure of the Ethyl acetate-PEG conjugate.

Materials:

  • NMR spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

Procedure:

  • Dissolve 5-10 mg of the purified conjugate in 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Assign the peaks to the corresponding protons in the structure. The downfield shift of the PEG methylene (B1212753) protons adjacent to the ester linkage (to ~4.2 ppm) is a key indicator of successful conjugation.[1][2][3][4]

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the conjugate. The presence of a strong ester carbonyl (C=O) stretch and the characteristic C-O-C stretch of the PEG backbone confirms the conjugate's identity.

Data Presentation:

Functional GroupWavenumber (cm⁻¹)Description
Ester C=O stretch~1735Confirms ester linkage
PEG C-O-C stretch~1100Characteristic of PEG backbone
C-H stretch~2880Aliphatic C-H bonds
Experimental Protocol: FTIR

Objective: To identify the key functional groups in the conjugate.

Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Purified conjugate sample.

Procedure:

  • Obtain a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample onto the ATR crystal.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the ester carbonyl and the PEG ether linkages. The appearance of a strong band around 1735 cm⁻¹ is indicative of the newly formed ester bond.[5][6][7][8][9]

References

Ethyl Acetate-PEG1 for PROTAC-Mediated Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2][3] Ethyl acetate-PEG1 is a commercially available, polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[4][5][6][7][8] PEG linkers are known to enhance the solubility and hydrophilicity of PROTAC molecules, which can improve their pharmacokinetic properties.[2][9][]

General Application of PEG Linkers in PROTACs

PEG linkers, such as this compound, offer several advantages in the design of PROTACs:

  • Improved Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of often lipophilic PROTAC molecules, which can in turn improve cell permeability and bioavailability.[2][]

  • Conformational Flexibility: The flexibility of the PEG chain can allow for the optimal orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.[11]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding to other proteins and cellular components.

The length of the PEG linker is a critical parameter that needs to be optimized for each target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[][11]

Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in the preclinical evaluation of a PROTAC synthesized with a PEG-based linker like this compound.

In Vitro Protocols

1. Western Blotting for Target Protein Degradation

This protocol is used to determine the concentration- and time-dependent degradation of the target protein in cultured cells.

  • Materials:

    • Cell line expressing the target protein

    • Cell culture medium and supplements

    • PROTAC stock solution (e.g., in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest them at different time points.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities to determine the extent of protein degradation.

2. Cell Viability Assay

This assay is used to assess the cytotoxic effect of the PROTAC on cancer cells.

  • Materials:

    • Cancer cell line

    • Cell culture medium and supplements

    • PROTAC stock solution

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Protocol

1. Mouse Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of the PROTAC in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or nude mice)

    • Cancer cell line for implantation

    • PROTAC formulation for in vivo administration (e.g., in a solution of PEG, Tween 80, and saline)

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously implant cancer cells into the flank of the mice.

    • Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the PROTAC or vehicle control to the mice according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target protein degradation).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from in vitro and in vivo studies of a PROTAC.

Table 1: In Vitro Activity of a Representative PROTAC

ParameterCell LineValue
DC50 (Degradation) SU-DHL-410.84 ± 0.92 µM[12]
Dmax (Maximum Degradation) SU-DHL-498%[12]
IC50 (Cell Viability) MCF-7520 nM (for a CDK9 targeting PROTAC)

Table 2: In Vivo Efficacy of a Representative PROTAC in a Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Change in Body Weight
Vehicle Control Daily, i.p.0%No significant change
PROTAC (e.g., 50 mg/kg) Daily, i.p.Data to be filled inNo significant change[12]

Visualizations

The following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (with this compound linker) in_vitro In Vitro Evaluation start->in_vitro western_blot Western Blot (Target Degradation) in_vitro->western_blot viability_assay Cell Viability Assay (Cytotoxicity) in_vitro->viability_assay in_vivo In Vivo Evaluation viability_assay->in_vivo xenograft Mouse Xenograft Model (Anti-tumor Efficacy) in_vivo->xenograft end End: Preclinical Candidate Selection xenograft->end

Caption: A typical preclinical experimental workflow for a PROTAC.

References

Troubleshooting & Optimization

Common problems in Ethyl acetate-PEG1 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl acetate-polyethylene glycol (PEG) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Acetate-PEG conjugation?

Ethyl acetate-PEG conjugation, often referred to as PEGylation, is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2][3] Ethyl acetate (B1210297) is frequently used as a solvent or co-solvent in these reactions.[4][5][6][7] This modification can enhance the therapeutic properties of the molecule by increasing its solubility, stability, and circulation half-life, while also reducing immunogenicity.[1][2][8][9]

Q2: What are the most common reactive groups on PEG for conjugation?

PEG can be functionalized with a variety of reactive groups to target specific functional groups on the molecule of interest.[2] Some of the most common reactive PEG derivatives include:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds.[1][2][10][11]

  • Aldehydes: These react with primary amines via reductive amination to form secondary amines.[10]

  • Maleimides: These specifically react with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether linkages.[2]

  • Thiols: These can react with other thiols to form disulfide bonds or with maleimides.[10]

Q3: Why is pH a critical parameter in PEGylation reactions?

The pH of the reaction buffer is a critical factor that significantly influences the rate and efficiency of the conjugation reaction.[1][11] For instance, in the case of NHS-ester chemistry, the reaction with primary amines is most efficient at a pH between 7 and 9.[2] However, at higher pH values, the rate of hydrolysis of the NHS ester, a competing side reaction that deactivates the PEG, also increases significantly.[1][11] Therefore, an optimal pH must be determined to balance the rates of conjugation and hydrolysis.

Q4: What can cause aggregation during a PEGylation reaction?

Protein aggregation during PEGylation can be a significant issue with multiple potential causes:

  • Intermolecular Cross-linking: If a bifunctional PEG is used, it can link multiple protein molecules together, leading to aggregation.[12] Impurities of diol PEG in a monofunctional PEG reagent can also cause unintended cross-linking.[12]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[12]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can impact protein stability.[12] Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[12]

Q5: How does the length of the PEG chain affect the conjugated molecule?

The length or molecular weight of the PEG chain can have several effects on the final conjugate:

  • Steric Hindrance: Longer PEG chains can create more steric hindrance, which can sometimes shield the active site of a protein, leading to a loss of biological activity.[3][13]

  • Circulation Time: Generally, a higher molecular weight PEG leads to a longer circulation half-life in the body.[14]

  • Solubility: PEGylation typically increases the water solubility of the conjugated molecule.[3][8]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Causes:

  • Hydrolysis of Activated PEG: The reactive group on the PEG (e.g., NHS ester) may have been hydrolyzed by water, rendering it inactive.[1] This is accelerated by high pH and temperature.[1][11]

  • Incorrect Reaction pH: The pH of the buffer may be too low for efficient conjugation or too high, leading to rapid hydrolysis of the activated PEG.[1]

  • Inactive Biomolecule: The target functional groups on your protein or molecule may not be accessible or reactive due to conformational issues.[1]

  • Improper Reagent Storage: The activated PEG reagent may have degraded due to improper storage or handling.[1]

  • Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for the activated PEG.[1]

Solutions:

  • Use Fresh Reagents: Always use a fresh vial of the activated PEG ester.

  • Optimize pH: Carefully control the pH of the reaction. For NHS esters, a pH range of 7-8 is often a good starting point. Perform small-scale pilot reactions at different pH values to find the optimal condition.

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this may also slow down the conjugation reaction.[10]

  • Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines.[1]

  • Confirm Biomolecule Activity: Ensure that the protein or molecule to be conjugated is active and properly folded.

  • Increase Molar Excess of PEG: Increasing the molar ratio of PEG to the target molecule can help drive the reaction to completion.

Problem 2: Aggregation of the Conjugate

Possible Causes:

  • Intermolecular Cross-linking: Use of a bifunctional PEG reagent or the presence of diol impurities.[12]

  • High Reactant Concentrations: High concentrations of the protein or PEG can promote aggregation.[12]

  • Suboptimal Buffer Conditions: The pH, ionic strength, or temperature of the reaction buffer may be destabilizing the protein.[12]

Solutions:

  • Use Monofunctional PEG: Ensure you are using a high-purity, monofunctional PEG reagent.

  • Optimize Concentrations: Experiment with lower concentrations of both the protein and the PEG reagent.

  • Add Stabilizing Excipients: The addition of stabilizing agents to the reaction buffer can help prevent aggregation. Sugars like sucrose (B13894) and trehalose, or amino acids like arginine and glycine can act as protein stabilizers.[12]

  • Control Reaction Conditions: Maintain optimal pH, temperature, and ionic strength for your specific protein throughout the reaction.

Problem 3: Difficulty in Purifying the Conjugate

Possible Causes:

  • Excess Unreacted PEG: A large excess of unreacted PEG can be difficult to separate from the desired conjugate, especially if their sizes are similar.

  • Heterogeneous Product Mixture: The reaction may produce a mixture of conjugates with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated species).

  • Presence of Aggregates: Aggregated protein can co-purify with the desired conjugate.

Solutions:

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the PEGylated conjugate from unreacted protein and smaller molecules.

  • Ion Exchange Chromatography (IEX): If the PEGylation alters the overall charge of the molecule, IEX can be a powerful separation technique.

  • Ethyl Acetate Extraction: For smaller molecules, extraction with ethyl acetate can be used to separate the product from water-soluble impurities.[15][16] In some cases, adding water to the reaction mixture and extracting with a suitable organic solvent like ethyl acetate or dichloromethane (B109758) can help in purification.[17]

  • Optimize Stoichiometry: Carefully controlling the molar ratio of PEG to the target molecule can help to minimize the formation of highly PEGylated species and reduce the amount of excess PEG.

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life of PEG-NHS Ester Hydrolysis

pHHalf-Life of HydrolysisReaction Rate
7.4> 120 minutesGradual
9.0< 9 minutesVery Rapid
(Data adapted from a study on branched PEG-NHS.[11])

Experimental Protocols

General Protocol for Protein PEGylation with an NHS-Ester PEG
  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer, 100 mM) at the desired pH (typically 7.4-8.5). Ensure the buffer does not contain any primary amines.[1]

  • Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Solution Preparation: Immediately before starting the reaction, dissolve the PEG-NHS reagent in the reaction buffer or a suitable anhydrous organic solvent. The amount should be calculated to achieve the desired molar excess over the protein (e.g., 5 to 20-fold molar excess).

  • Conjugation Reaction: Add the PEG-NHS solution to the protein solution with gentle stirring.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 30 minutes to 2 hours). The optimal time should be determined experimentally.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted PEG-NHS.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method, such as size exclusion chromatography (SEC).

Protocol for Monitoring NHS-Ester Hydrolysis
  • Reagent Preparation: Prepare buffers at the desired pH values (e.g., pH 7.4 and pH 9.0).[1]

  • Measurement: Dissolve a known concentration of the PEG-NHS ester in the buffer.[1]

  • Spectrophotometric Monitoring: Immediately begin monitoring the absorbance at 260 nm over time using a UV-Vis spectrophotometer. An increase in absorbance indicates the release of N-hydroxysuccinimide (NHS) and therefore the hydrolysis of the activated ester.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) prep_protein Prepare Protein Solution prep_buffer->prep_protein mix Mix Protein and PEG Solutions prep_protein->mix prep_peg Prepare Activated PEG Solution prep_peg->mix incubate Incubate (e.g., 1-2h at RT) mix->incubate quench Quench Reaction (e.g., add Tris) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (e.g., SDS-PAGE, HPLC) purify->analyze

Caption: A typical experimental workflow for protein PEGylation.

troubleshooting_low_yield start Low Conjugation Yield check_reagents Are PEG reagents fresh and stored correctly? start->check_reagents check_ph Is the reaction pH optimal? check_reagents->check_ph Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_buffer Does the buffer contain primary amines? check_ph->check_buffer Yes solution_ph Optimize pH (e.g., pH 7-8 for NHS esters). check_ph->solution_ph No check_protein Is the protein active and correctly folded? check_buffer->check_protein No solution_buffer Use a non-amine buffer (e.g., PBS). check_buffer->solution_buffer Yes solution_protein Confirm protein activity. check_protein->solution_protein No reaction_competition activated_peg Activated PEG (e.g., PEG-NHS) peg_conjugate PEG-Protein Conjugate (Desired Product) activated_peg->peg_conjugate Conjugation (pH 7-9) hydrolyzed_peg Hydrolyzed PEG (Inactive) activated_peg->hydrolyzed_peg Hydrolysis (competing reaction, increases with pH) protein_amine Protein-NH2 protein_amine->peg_conjugate water H2O (Hydrolysis) water->hydrolyzed_peg

References

Technical Support Center: Synthesis of Ethyl Acetate-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl acetate-PEG1, a commonly used PEG-based PROTAC linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

A low yield in the synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, unfavorable equilibrium, and suboptimal reaction conditions. Here are key areas to investigate for yield improvement:

  • Incomplete Reaction: The esterification reaction may not have reached completion. Consider extending the reaction time or increasing the reaction temperature. Monitoring the reaction progress using techniques like TLC or LC-MS is recommended.

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Reactant Stoichiometry: The molar ratio of the reactants significantly impacts the yield. Using an excess of one reactant, typically the less expensive one (e.g., acetic acid or a derivative), can shift the equilibrium to favor the formation of the monoester. However, a large excess can complicate purification.

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in insufficient quantity. Ensure the catalyst is fresh and used at an appropriate concentration.

Q2: My final product contains a significant amount of a higher molecular weight impurity. What is this impurity and how can I minimize its formation?

The most common higher molecular weight impurity is the di-esterified product, ethylene (B1197577) glycol diacetate, formed from the reaction of a second molecule of acetic acid with the hydroxyl group of the desired this compound.

To minimize the formation of this diacetate, consider the following strategies:

  • Control Stoichiometry: Use a molar ratio where ethylene glycol is in excess relative to the acetylating agent. This statistically favors the formation of the mono-ester.

  • Slow Addition: Add the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) dropwise to the ethylene glycol solution at a controlled temperature. This maintains a low concentration of the acetylating agent, reducing the likelihood of di-esterification.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase the selectivity for the mono-ester product, although it may require a longer reaction time.

Q3: The purification of this compound is proving to be difficult. The product is an oil and is challenging to handle. What purification strategies are recommended?

PEGylated small molecules are often oils or waxy solids, which can complicate purification by standard column chromatography. Here are some recommended purification techniques:

  • Liquid-Liquid Extraction: A primary purification step can involve aqueous workup to remove the acid catalyst and water-soluble impurities.

  • Column Chromatography: While challenging, silica (B1680970) gel column chromatography can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help separate the product from unreacted starting materials and byproducts.

  • Complexation with Salts: A novel technique for purifying oily PEG-containing molecules is complexation with salts like magnesium chloride (MgCl₂). This can transform the oily product into a solid complex, which can be more easily handled and purified by filtration. The complex can then be broken to release the pure product.[1][2]

  • Reverse-Phase HPLC (RP-HPLC): For achieving high purity, RP-HPLC is a powerful technique for separating the more polar PEGylated product from non-polar impurities.[3][]

Q4: What is the optimal temperature for the synthesis of this compound?

The optimal temperature is a balance between reaction rate and selectivity. For the Fischer esterification of ethylene glycol with acetic acid, temperatures in the range of 70-120°C are typically employed.[5][6] It is advisable to start with a moderate temperature (e.g., 80°C) and optimize based on reaction monitoring. Higher temperatures can accelerate the reaction but may also promote the formation of the di-ester byproduct.

Data Presentation: Factors Influencing Yield

The following table summarizes the key experimental parameters that influence the yield of this compound synthesis and provides general guidance for optimization.

ParameterEffect on YieldRecommended Range/ConditionTroubleshooting Considerations
Molar Ratio (Ethylene Glycol:Acetylating Agent) Increasing the excess of ethylene glycol favors mono-ester formation and can increase the yield of the desired product.1.5:1 to 5:1A very large excess of ethylene glycol can make its removal during purification difficult.
Catalyst Concentration (Acid Catalyst) Higher catalyst loading generally increases the reaction rate.1-5 mol% of the limiting reagentExcessive catalyst can lead to side reactions and complicates purification. Ensure thorough neutralization and removal during workup.
Reaction Temperature Higher temperatures increase the reaction rate but can decrease selectivity for the mono-ester.70 - 120 °CStart at a lower temperature and gradually increase if the reaction is too slow. Monitor for byproduct formation at higher temperatures.
Reaction Time Longer reaction times can lead to higher conversion.2 - 24 hoursMonitor the reaction to determine the point of completion. Prolonged reaction times at high temperatures can increase byproduct formation.
Water Removal Efficient removal of water drives the equilibrium towards the products, significantly increasing the yield.Use of a Dean-Stark apparatus or addition of a dehydrating agent.Ensure the dehydrating agent is compatible with the reaction conditions and does not introduce impurities.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate (for neutralization)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane, dichloromethane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, glacial acetic acid, and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by analyzing small aliquots of the reaction mixture by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of This compound IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction Equilibrium Investigate Reaction Equilibrium Start->Equilibrium Byproducts Analyze for Byproduct Formation (e.g., Di-ester) Start->Byproducts Purification Review Purification Strategy Start->Purification Sol_TimeTemp Increase Reaction Time or Temperature IncompleteReaction->Sol_TimeTemp Sol_WaterRemoval Improve Water Removal (e.g., Dean-Stark) Equilibrium->Sol_WaterRemoval Sol_Stoichiometry Adjust Reactant Stoichiometry (Excess Glycol) Byproducts->Sol_Stoichiometry Sol_Purification Optimize Chromatography or Consider Salt Complexation Purification->Sol_Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow

ExperimentalWorkflow Start Start: Reagents & Glassware ReactionSetup 1. Reaction Setup (Reactants + Toluene) Start->ReactionSetup Catalyst 2. Add Acid Catalyst ReactionSetup->Catalyst Reflux 3. Heat to Reflux (Azeotropic Water Removal) Catalyst->Reflux Monitor 4. Monitor Reaction (TLC / LC-MS) Reflux->Monitor Workup 5. Aqueous Workup (Neutralization & Washing) Monitor->Workup Drying 6. Dry Organic Layer Workup->Drying Purification 7. Purify by Chromatography Drying->Purification Product End: Pure this compound Purification->Product

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Solubility of Ethyl Acetate-PEG1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ethyl acetate-PEG1 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its general solubility properties?

This compound, chemically known as 2-(2-hydroxyethoxy)ethyl acetate (B1210297) or diethylene glycol monoacetate, is a conjugate featuring a short polyethylene (B3416737) glycol (PEG) chain (one ethylene (B1197577) glycol unit) ester-linked to an ethyl acetate group. Its solubility is influenced by both the hydrophilic nature of the short PEG chain and the more hydrophobic character of the ethyl acetate moiety. Generally, PEGs are soluble in water and a range of organic solvents like chloroform, methylene (B1212753) chloride, DMF, and DMSO.[1] However, the properties can change significantly with the addition of functional groups.

Q2: My this compound conjugate has precipitated out of solution. What are the likely causes?

Precipitation of your conjugate can be attributed to several factors:

  • Solvent Choice: The solvent may not be optimal for the conjugate's specific hydrophilic-lipophilic balance.

  • Concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen solvent.

  • Temperature: A decrease in temperature can lead to a reduction in solubility.

  • pH of Aqueous Solutions: If in an aqueous buffer, the pH can influence the stability of the ester linkage and overall solubility.

  • "Salting Out": In aqueous solutions, the addition of high concentrations of salts can cause the conjugate to precipitate.[2]

Q3: In which solvents should I attempt to dissolve my this compound conjugate?

Given its structure, a range of solvents with varying polarities should be tested. Start with the solvent used in the final step of your synthesis or purification. If that fails, consider the following, starting with small-scale solubility tests:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN).

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Alcohols: Methanol, Ethanol, Isopropanol.

  • Ethers: Tetrahydrofuran (THF), Dioxane.

  • Water and Aqueous Buffers: Solubility may be limited, but worth assessing, especially for downstream biological applications.

It is advisable to start with a small amount of the conjugate and add the solvent dropwise. Gentle heating or sonication can also aid dissolution.

Q4: Can the molecular weight of the PEG chain affect the conjugate's solubility?

Yes, the molecular weight of the PEG chain has a significant impact on solubility. As the molecular weight of PEG increases, its solubility in organic solvents tends to decrease, while properties like viscosity increase.[3][4] For a short-chain conjugate like this compound, the influence of the ethyl acetate group will be more pronounced than in conjugates with longer PEG chains.

Troubleshooting Guide

Problem 1: Poor initial solubility of the lyophilized or solid conjugate.
Possible CauseRecommended Solution
Inappropriate Solvent Perform small-scale solubility tests with a panel of solvents (e.g., DMF, DMSO, DCM, Methanol, Water).
Aggregation Try dissolving the conjugate in a strong organic solvent like DMF or DMSO first, then slowly dilute with the desired co-solvent or buffer.
Low Temperature Gently warm the solvent while attempting to dissolve the conjugate.
Problem 2: The conjugate dissolves initially but then precipitates.
Possible CauseRecommended Solution
Supersaturation The initial dissolution may have created a supersaturated solution. Try dissolving at a lower concentration.
Solvent Evaporation If left open to the air, preferential evaporation of a more volatile solvent in a co-solvent system can cause precipitation. Keep containers well-sealed.
"Salting Out" Effect When adding a concentrated organic solution of the conjugate to an aqueous buffer, add it dropwise while vigorously stirring the buffer to avoid localized high concentrations.
Hydrolysis In aqueous solutions, particularly at non-neutral pH, the ester linkage may be susceptible to hydrolysis, leading to different, potentially less soluble species. Confirm the stability of your conjugate in the chosen buffer.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Aliquot approximately 1 mg of your solid this compound conjugate into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., 100 µL of Water, PBS, Ethanol, DCM, DMF)

  • Dissolution: Vortex each vial for 30 seconds. Observe for dissolution.

  • Heating/Sonication: If not fully dissolved, gently warm the vial or place it in a sonicator bath for 5-10 minutes.

  • Observation: Record the solubility in each solvent (e.g., fully soluble, partially soluble, insoluble).

Protocol 2: Stepwise Dilution for Aqueous Solutions

This protocol is intended for situations where the conjugate is soluble in an organic solvent but needs to be transferred to an aqueous buffer.

  • Initial Dissolution: Dissolve the this compound conjugate in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or DMF).

  • Buffer Preparation: Prepare the target aqueous buffer in a separate container.

  • Slow Addition: While vigorously stirring the aqueous buffer, add the concentrated organic solution of the conjugate drop by drop.

  • Monitoring: Continuously monitor for any signs of precipitation or cloudiness. If precipitation occurs, stop the addition and consider using a more dilute starting organic solution or a different co-solvent.

  • Final Concentration: Once the desired final concentration is reached and the solution remains clear, it is ready for use. Be aware of the final concentration of the organic co-solvent in your aqueous solution.

Visualizations

Troubleshooting_Workflow start Low Solubility of This compound Conjugate issue_type Identify the Nature of the Issue start->issue_type initial_solubility Poor Initial Solubility issue_type->initial_solubility Initial Problem precipitation Precipitation After Initial Dissolution issue_type->precipitation Precipitates Later solvent_test Conduct Small-Scale Solubility Tests (Protocol 1) initial_solubility->solvent_test check_concentration Review Conjugate Concentration precipitation->check_concentration try_strong_solvent Try Strong Organic Solvent (e.g., DMF, DMSO) solvent_test->try_strong_solvent gentle_heating Apply Gentle Heating or Sonication try_strong_solvent->gentle_heating end_soluble Conjugate Solubilized gentle_heating->end_soluble Success end_insoluble Further Characterization Needed (e.g., Purity, Integrity) gentle_heating->end_insoluble Failure check_solvent_mix Investigate Solvent Evaporation/Mixing check_concentration->check_solvent_mix stepwise_dilution Use Stepwise Dilution (Protocol 2) check_solvent_mix->stepwise_dilution stepwise_dilution->end_soluble Success stepwise_dilution->end_insoluble Failure

Caption: Troubleshooting workflow for low solubility of this compound conjugates.

Molecular_Interactions cluster_conjugate This compound Conjugate cluster_solvent Solvent Environment conjugate EtO-Ac-PEG1-OH peg PEG1 Moiety (Hydrophilic) conjugate->peg contributes acetate Ethyl Acetate Moiety (Hydrophobic) conjugate->acetate contributes polar_solvent Polar Solvent (e.g., Water, Methanol) peg->polar_solvent Favorable Interaction (Solvation) nonpolar_solvent Nonpolar Solvent (e.g., Hexane) peg->nonpolar_solvent Unfavorable Interaction acetate->polar_solvent Unfavorable Interaction (Potential Aggregation) acetate->nonpolar_solvent Favorable Interaction

Caption: Molecular interactions influencing the solubility of this compound conjugates.

References

Technical Support Center: Prevention of Ethyl acetate-PEG1 Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the storage and stability of Ethyl acetate-PEG1. Our goal is to help you mitigate degradation and ensure the integrity of your experimental results.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a term used to describe a polyethylene (B3416737) glycol (PEG) molecule that has been functionalized with an ethyl acetate (B1210297) group. This structure includes an ester linkage, which is susceptible to cleavage through hydrolysis. This chemical reaction breaks the ester bond, leading to the formation of a PEG molecule with a carboxyl group and ethanol. Additionally, the polyether backbone of PEG can undergo slow oxidative degradation.[1][2]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two main degradation pathways are:

  • Hydrolysis: This is the most common and rapid degradation pathway for PEG esters. The ester bond is attacked by water, leading to its cleavage. The rate of hydrolysis is highly dependent on pH and temperature.[1][3]

  • Oxidation: The polyether backbone of PEG can be slowly oxidized, especially in the presence of oxygen, light, and trace metal ions. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.[4]

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound may not always be visible. However, you might observe:

  • A decrease in the pH of your solution over time, due to the formation of acetic acid from hydrolysis.

  • Changes in the physical appearance of the sample, such as turbidity or precipitation.

  • Inconsistent results in your experiments, such as loss of biological activity or altered pharmacokinetic profiles of PEGylated molecules.

Q4: How does pH affect the stability of this compound?

A4: The hydrolysis of the ester linkage in this compound is catalyzed by both acids and bases. Therefore, the degradation rate is slowest at a neutral or slightly acidic pH (around pH 5-6) and increases significantly in both acidic (below pH 4) and alkaline (above pH 7) conditions.[1][5] Basic conditions, in particular, can dramatically accelerate hydrolysis.[1]

Q5: What is the impact of temperature on the stability of this compound?

A5: Higher temperatures accelerate the rate of both hydrolysis and oxidation.[6] Storing this compound at elevated temperatures will lead to a more rapid loss of integrity. For every 10°C increase in temperature, the reaction rate can approximately double.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound activity or inconsistent experimental results. Hydrolysis of the ester linkage, leading to de-PEGylation or altered chemical structure.1. Verify Storage Conditions: Ensure the compound is stored at the recommended low temperature (≤ -15°C) and protected from moisture. 2. Analyze for Degradation: Use analytical techniques like HPLC or NMR to check for the presence of degradation products. 3. Prepare Fresh Solutions: If degradation is confirmed, use a fresh, unopened vial of the compound for your experiments.
A noticeable drop in the pH of the stored solution. Formation of acetic acid due to hydrolysis of the ethyl acetate group.1. Buffer the Solution: If the application allows, dissolve the compound in a buffer at a slightly acidic to neutral pH (e.g., pH 5.0-7.0) to maintain pH stability. 2. Store as a Lyophilized Powder: Whenever possible, store the compound as a dry, lyophilized powder to prevent hydrolysis. Reconstitute it immediately before use.
Precipitation or cloudiness observed in a previously clear solution. Aggregation of the PEG compound or degradation into less soluble byproducts.1. Check Solubility Limits: Ensure the concentration of the compound in your solution does not exceed its solubility limit. 2. Filter the Solution: If the precipitate is minor, you may be able to filter the solution through a 0.22 µm filter before use, but this may not remove all aggregates. 3. Analyze the Precipitate: If possible, analyze the precipitate to determine its composition.
The lyophilized powder appears clumpy or has a brownish discoloration. Exposure to moisture and/or oxygen, leading to hydrolysis and oxidation.1. Ensure Proper Sealing: Store lyophilized powder in a tightly sealed container with a desiccant. 2. Inert Atmosphere: For long-term storage, backfill the container with an inert gas like argon or nitrogen to displace oxygen.[7] 3. Discard if Severely Discolored: Significant discoloration may indicate substantial degradation, and the compound should not be used.

Data Presentation

The following table summarizes the effect of pH on the hydrolysis rate of a model PEG ester compound. Note that the exact rates for this compound may vary, but the general trend is applicable.

pHTemperature (°C)Hydrolysis Rate Constant (k, days⁻¹)Half-life (t½, days)
5.037~0.01~69.3
7.437~0.07~9.9
8.037~0.28~2.5
11.637Significantly faster<1

Data is illustrative and based on trends observed for similar PEG esters. The rate of hydrolysis increases significantly with increasing pH.[1][5]

Mandatory Visualization

Degradation Pathways of this compound

A This compound B Hydrolysis (H₂O, Acid/Base catalysis) A->B Major Pathway C Oxidation (O₂, Light, Metal ions) A->C Minor Pathway D Acetic Acid + HO-PEG1 B->D E Aldehydes, Carboxylic Acids, Chain Scission Products C->E

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for this compound Degradation

Start Suspected Degradation (e.g., loss of activity, pH change) CheckStorage Review Storage Conditions: - Temperature ≤ -15°C? - Protected from light/moisture? - Stored as solid or solution? Start->CheckStorage Analyze Perform Analytical Check: - HPLC for purity and degradants - NMR for structural changes CheckStorage->Analyze DegradationConfirmed Degradation Confirmed Analyze->DegradationConfirmed NoDegradation No Degradation Detected Analyze->NoDegradation Action1 Discard current stock. Use a fresh, unopened vial. DegradationConfirmed->Action1 Action3 Investigate other experimental factors (e.g., assay conditions). NoDegradation->Action3 Action2 Optimize Storage: - Store as lyophilized solid. - Use inert gas (Ar/N₂). - Buffer solutions if necessary. Action1->Action2 End Problem Resolved Action2->End Action3->End

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental Protocols

Protocol 1: Analysis of this compound Hydrolysis by HPLC-UV

This protocol is designed to separate and quantify the intact this compound from its hydrolysis product, the corresponding carboxylic acid-terminated PEG.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample of this compound.

  • Reference standard of the corresponding carboxylic acid-terminated PEG (if available).

2. Sample Preparation:

  • Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

4. Data Analysis:

  • The intact this compound will be more hydrophobic and thus have a longer retention time than its more polar carboxylic acid hydrolysis product.

  • Quantify the percentage of intact compound and degradation product by integrating the respective peak areas. The percentage of degradation can be calculated as: % Degradation = (Area of Hydrolysis Product Peak / (Area of Intact Peak + Area of Hydrolysis Product Peak)) * 100

Protocol 2: Monitoring Hydrolysis of this compound by ¹H-NMR Spectroscopy

This protocol allows for the monitoring of the disappearance of the ethyl ester signal and the appearance of new signals corresponding to the hydrolysis products.

1. Materials and Equipment:

  • Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O).

  • This compound sample.

2. Sample Preparation:

  • Dissolve a known amount of this compound in D₂O in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg/mL).

  • Acquire an initial ¹H-NMR spectrum (t=0).

3. NMR Data Acquisition:

  • Acquire ¹H-NMR spectra at various time points (e.g., 0, 24, 48, 72 hours) while storing the NMR tube under the desired conditions (e.g., at a specific temperature).

  • Use a water suppression pulse sequence if the residual H₂O signal is significant.

4. Data Analysis:

  • Identify the characteristic signals of the ethyl group of the ester: a quartet around 4.2 ppm (-O-CH₂-CH₃) and a triplet around 1.2 ppm (-O-CH₂-CH₃).

  • Monitor the decrease in the integration of these signals over time relative to the stable, large signal of the PEG backbone (around 3.6 ppm).

  • The appearance of a new signal for the methylene (B1212753) group adjacent to the newly formed carboxylic acid may also be observed.

  • The percentage of hydrolysis can be estimated by comparing the integration of the ethyl group signals to their initial integration at t=0.

Protocol 3: Recommended Lyophilization Cycle for this compound

This protocol provides a general guideline for lyophilizing this compound to enhance its long-term stability. The exact parameters may need to be optimized for your specific formulation.

1. Formulation:

  • Dissolve the this compound in a suitable solvent, preferably water or a buffer with a pH of 5.0-6.0.

  • The concentration should ideally be below 10% w/v.

  • Optionally, a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) can be added.

2. Lyophilization Cycle:

  • Freezing:

    • Cool the shelves to -40°C.

    • Hold the samples at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Set the shelf temperature to -20°C.

    • Reduce the chamber pressure to 100 mTorr.

    • Hold under these conditions for 24-48 hours, or until the product temperature starts to rise, indicating the end of primary drying.

  • Secondary Drying:

    • Gradually increase the shelf temperature to 25°C over 2-4 hours.

    • Maintain the chamber pressure at 100 mTorr.

    • Hold under these conditions for 12-24 hours to remove residual moisture.[8][9]

3. Storage of Lyophilized Product:

  • Backfill the lyophilizer chamber with an inert gas (e.g., nitrogen or argon) before sealing the vials.

  • Store the sealed vials at ≤ -15°C, protected from light.[7]

References

Technical Support Center: Purification of Ethyl Acetate-PEG1 Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl acetate-PEG1 products. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the purification of PEGylated compounds. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture. The primary challenge during purification is resolving the components of this mixture, which can include:

  • Unreacted Starting Material: The original, unmodified molecule.

  • Excess PEG Reagent: Unreacted PEG from the conjugation reaction.

  • Multi-PEGylated Species: Molecules with varying numbers of PEG chains attached (e.g., mono-, di-, and multi-PEGylated products).[1]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[2]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.

Q2: What are the most common purification methods for PEGylated compounds?

The most widely used purification techniques for PEGylated products are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing smaller unreacted PEG and larger aggregated species from the desired PEGylated conjugate.[2][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can "shield" the surface charges of a molecule, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[2][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG chain itself can have hydrophobic properties, which can be used to separate PEGylated species from their unmodified counterparts.[2][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique, particularly for smaller molecules, that separates based on polarity.[]

Non-chromatographic techniques such as liquid-liquid extraction , precipitation , and ultrafiltration/diafiltration are also employed, often as initial capture steps or for buffer exchange.

Q3: How does ethyl acetate (B1210297) fit into the purification strategy?

Ethyl acetate is a moderately polar organic solvent commonly used in liquid-liquid extraction to separate compounds of differing polarities. In the context of PEGylated small molecules, a reaction mixture can be diluted with water and extracted with ethyl acetate. The desired PEGylated product may preferentially partition into either the aqueous or organic phase, depending on its overall polarity, thus separating it from impurities. Multiple extractions may be necessary to maximize yield.

Q4: What does "PEG1" refer to in "this compound products"?

While "PEG1" is not a standard nomenclature, in the context of PEGylation, it most likely refers to a mono-PEGylated product, meaning a target molecule to which a single PEG chain has been attached. The purification strategies outlined here are highly relevant for the isolation of such mono-PEGylated species from complex reaction mixtures.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of PEGylated compounds.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor resolution between PEGylated product and unreacted starting material. Inappropriate column pore size for the molecules being separated.Select a column with a pore size that provides optimal separation in the molecular weight range of your components. For larger PEGylated proteins (>200 kDa), pore sizes of 500-1000 Å are often suitable.[4]
Sample volume is too large, leading to band broadening.The injection volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[2][5]
Flow rate is too high, reducing the interaction time with the stationary phase.Optimize the flow rate; a slower flow rate often improves resolution.[5]
Low recovery of the PEGylated product. Non-specific binding of the product to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.
Product is precipitating on the column.Check the solubility of your PEGylated product in the chosen mobile phase. Adjusting the pH or ionic strength may be necessary.
Product appears aggregated after purification. Harsh purification conditions (e.g., high pressure).Reduce the flow rate to lower the pressure. Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[5]
Unstable product in the chosen buffer.Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability.[5]
Ion Exchange Chromatography (IEX) Troubleshooting
Problem Possible Cause Solution
Poor separation of PEGylated species. The "charge shielding" effect of the PEG chain is masking the charge differences between species.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge and interaction with the resin.[1]
The salt gradient is not shallow enough to resolve molecules with similar charges.Use a shallow salt gradient for elution rather than a step gradient to improve the separation of closely related species.[2]
Low binding capacity for the PEGylated product. Steric hindrance from the large PEG chain is preventing access to the binding sites within the resin pores.Consider using a resin with a larger pore size. Agarose-based resins with more open structures have shown higher binding capacities for PEGylated proteins.[1]
Product elutes in the flow-through. Incorrect buffer conditions (pH or ionic strength).For anion exchange, ensure the buffer pH is at least 0.5 units above the protein's isoelectric point (pI). For cation exchange, the pH should be at least 0.5 units below the pI. The ionic strength of the loading buffer must be low enough to permit binding.[6]
Low product recovery. The product is binding too strongly to the column.Increase the salt concentration in the elution buffer to ensure complete elution.
The protein is unstable or inactive in the elution buffer.Determine the pH and salt stability of your protein and adjust the elution conditions accordingly.

Quantitative Data Summary

The efficiency of purification can vary significantly based on the technique, the specific molecules involved, and the experimental conditions. The following tables provide a summary of representative quantitative data.

Table 1: Comparison of Purification Techniques for PEGylated Compounds
Purification Method Typical Purity Typical Recovery Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >95%80-95%Excellent for removing unreacted PEG and aggregates.Can lead to sample dilution; limited resolution for species of similar size.
Ion Exchange Chromatography (IEX) >98%70-90%High resolution for separating based on the number of PEG chains."Charge shielding" by PEG can complicate separation.
Hydrophobic Interaction Chromatography (HIC) Variable60-85%Can separate positional isomers.Lower binding capacity compared to IEX.
PEG Precipitation Variable (often used as a capture step)>90%Simple, cost-effective, and scalable for initial purification.[7][8]Lower selectivity; may co-precipitate other soluble contaminants.[9]
Table 2: Reported Recovery Rates for PEG Precipitation
Target Molecule PEG Precipitation Procedure Recovery Rate Reference
Murine Hepatitis Virus (MHV)Various PEG concentrations and incubation times0.070% - 2.6%[10][11]
Bacteriophage phi6Various PEG concentrations and incubation times0.071% - 0.51%[10][11]
Human Adenovirus 41 (HAdV41)PEG precipitation75.3% - 94.4% (by qPCR)[12]
Bacteriophage M135x PEG precipitation~97% (for high concentration samples)[13]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is a general guideline for separating a PEGylated product from unreacted PEG and starting material.

  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated product and the impurities. Prepare a mobile phase buffer in which your product is stable and soluble (e.g., phosphate-buffered saline, pH 7.4).

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase buffer. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should be between 0.5% and 2% of the total column volume to avoid overloading.[2]

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the sample elutes. The larger PEGylated product will elute before the smaller unreacted starting material and PEG reagent.

  • Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, HPLC, or mass spectrometry) to identify the fractions containing the purified product.

  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the sample using a suitable method like ultrafiltration.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol provides a general framework for purifying PEGylated molecules based on charge.

  • Resin and Buffer Selection: Select a cation or anion exchange resin based on the overall charge of your target molecule at the desired pH. Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer until the pH and conductivity of the eluate match that of the buffer.

  • Sample Preparation: Exchange the buffer of the crude reaction mixture into the binding buffer using dialysis or a desalting column.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.

  • Elution: Elute the bound molecules using a linear salt gradient created by mixing the binding and elution buffers. This will separate the molecules based on their binding affinity to the resin.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them to identify those containing the purified PEGylated product.

Protocol 3: Purification by PEG Precipitation

This protocol is a general method for the initial capture and concentration of a target molecule.

  • Prepare PEG Stock Solution: Prepare a concentrated stock solution of PEG (e.g., 40-50% w/v) in a suitable buffer. The molecular weight of the PEG used for precipitation will depend on the target molecule.

  • Precipitation: Slowly add the PEG stock solution to the crude sample mixture while gently stirring. The final PEG concentration required for precipitation must be determined empirically but often ranges from 5% to 20%.[14]

  • Incubation: Incubate the mixture, often at 4°C, for a period ranging from a few minutes to several hours to allow for complete precipitation.[9][14]

  • Centrifugation: Pellet the precipitated material by centrifugation.

  • Washing (Optional): The pellet can be washed with a buffer containing a lower concentration of PEG to remove co-precipitated impurities.

  • Resolubilization: Resuspend the purified pellet in a suitable buffer for downstream applications.

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification Strategy cluster_capture Optional Capture/Initial Cleanup cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Final Product reaction Crude Reaction Mixture (PEG-Product, Unreacted PEG, Unreacted Substrate) extraction Liquid-Liquid Extraction (with Ethyl Acetate) reaction->extraction For small molecules precipitation PEG Precipitation reaction->precipitation For proteins sec Size Exclusion Chromatography (SEC) (Removes unreacted PEG/Substrate) extraction->sec precipitation->sec iex Ion Exchange Chromatography (IEX) (Separates by degree of PEGylation) sec->iex If different PEGylated species analysis Fraction Analysis (HPLC, SDS-PAGE, MS) sec->analysis hic Hydrophobic Interaction Chromatography (HIC) (Separates isomers) iex->hic For isomer separation iex->analysis hic->analysis pooling Pooling & Concentration analysis->pooling final_product Purified PEG1-Product pooling->final_product

Caption: General purification workflow for PEGylated products.

troubleshooting_workflow cluster_problem Problem Category cluster_cause Potential Cause cluster_solution Corrective Action start Purification Issue Identified purity Low Purity / Contamination start->purity recovery Low Recovery / Yield start->recovery aggregation Product Aggregation start->aggregation cause_purity1 Poor Resolution purity->cause_purity1 cause_purity2 Column Overload purity->cause_purity2 cause_recovery1 Strong Binding recovery->cause_recovery1 cause_recovery2 Precipitation on Column recovery->cause_recovery2 cause_agg1 Harsh Conditions aggregation->cause_agg1 cause_agg2 Buffer Incompatibility aggregation->cause_agg2 sol_purity1 Optimize Gradient/Flow Rate cause_purity1->sol_purity1 sol_purity2 Reduce Sample Load cause_purity2->sol_purity2 sol_recovery1 Adjust Elution Buffer cause_recovery1->sol_recovery1 sol_recovery2 Improve Sample Solubility cause_recovery2->sol_recovery2 sol_agg1 Reduce Flow Rate/Pressure cause_agg1->sol_agg1 sol_agg2 Screen Buffers cause_agg2->sol_agg2 end Issue Resolved sol_purity1->end sol_purity2->end sol_recovery1->end sol_recovery2->end sol_agg1->end sol_agg2->end

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Overcoming Steric Hindrance with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation and how to effectively use short Polyethylene Glycol (PEG) linkers to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a concern in my experiments?

A1: Steric hindrance is the prevention or slowing of a chemical reaction due to the spatial bulk of molecules or parts of molecules near the reactive site.[1] In bioconjugation, this can occur when a large biomolecule, such as an antibody or protein, physically blocks the reactive site, preventing a linker or payload from attaching efficiently. This can lead to low reaction yields, incomplete conjugation, and reduced efficacy of the final conjugate.[1]

Q2: How can short PEG linkers help overcome steric hindrance?

A2: Short PEG linkers act as flexible, hydrophilic spacers that create distance between the two molecules being conjugated.[2] This spatial separation minimizes the physical blocking, allowing the reactive groups to access each other more easily.[2] Shorter PEG chains (e.g., PEG2-PEG12) are often used for this purpose to provide sufficient distance without adding excessive molecular weight.[3]

Q3: When should I choose a short PEG linker over a long one?

A3: The choice between a short and long PEG linker depends on the specific application. While longer PEG chains can improve solubility and circulation half-life, they can also introduce their own steric hindrance, potentially reducing the biological activity of the conjugated molecule.[4][5] Short PEG linkers are ideal when the primary goal is to overcome immediate steric hindrance at the conjugation site with minimal impact on the molecule's overall size and function.[3] However, in some cases, longer linkers may be necessary to improve targeting ability in vivo.[6][7]

Q4: What are the most common chemistries used for bioconjugation with PEG linkers?

A4: The most common chemistries target specific functional groups on proteins:

  • Amines (e.g., lysine (B10760008) residues): N-hydroxysuccinimide (NHS) esters are frequently used to react with primary amines to form stable amide bonds.[2][4]

  • Thiols (e.g., cysteine residues): Maleimide (B117702) chemistry is highly specific for thiol groups, forming stable thioether bonds.[2][4] This is often preferred for site-specific conjugation due to the lower abundance of free cysteine residues compared to lysines.[4]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency

Possible Cause Troubleshooting Solution Rationale
Steric Hindrance Increase the length of the PEG linker (e.g., from PEG2 to PEG4 or PEG8).[]A slightly longer linker can provide the necessary distance for reactive groups to interact without significantly increasing the overall size.
Suboptimal Reaction Conditions Optimize pH, temperature, and reaction time. For NHS-ester reactions, a pH of 7.2-8.5 is typically optimal.[4][9] For maleimide reactions, a pH of 6.5-7.5 is recommended to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide.[4]Reaction kinetics are highly dependent on these parameters.
Incorrect Reagent Stoichiometry Perform a titration of the PEG linker to determine the optimal molar ratio for your specific biomolecule.An excess of the linker may be needed to drive the reaction to completion, but a large excess can lead to multiple conjugations on a single molecule.
Inactive Reagents Use fresh, high-purity reagents. Ensure proper storage conditions to prevent degradation, especially for moisture-sensitive reagents like NHS esters.[2]Degraded reagents will have lower reactivity, leading to poor yields.

Problem 2: Reduced Biological Activity of the Conjugate

Possible Cause Troubleshooting Solution Rationale
PEG Linker is too long Test a shorter PEG linker.While overcoming initial steric hindrance, a long PEG chain can shield the active site of the biomolecule, preventing it from binding to its target.[4][5]
Conjugation at a critical site If using amine-reactive chemistry (e.g., NHS ester), consider switching to thiol-reactive chemistry (e.g., maleimide) for site-specific conjugation to a cysteine residue away from the active site.Lysine residues are often abundant on protein surfaces and may be located within or near the active site. Cysteine-based conjugation offers more precise control over the attachment point.[4]
Payload is sterically hindering For antibody-drug conjugates (ADCs), the drug itself can cause steric hindrance. A short PEG linker can help position the drug away from the antibody's binding region.[9]The linker's role is to provide optimal spatial orientation for both the antibody and the payload.

Quantitative Data Summary

Table 1: Effect of PEG Linker Length on Conjugation Efficiency and Ligand Availability

PEG Spacer Length (in PLGA-PEG NPs)Maleimide ContentConjugation Efficiency (%)Quantified Ligands (Available for Binding)
PEG5k (longer)10%-~3%
PEG1k (shorter)10%Increased 2-fold~21% (7-fold increase)
PEG5k (longer)20%-~4%
PEG1k (shorter)20%Increased 2-fold~28% (7-fold increase)
PEG5k (longer)30%-~8%
PEG1k (shorter)30%Increased 2-fold~24% (3-fold increase)
Data adapted from a study on PLGA-PEG nanoparticles, demonstrating that shorter PEG spacer arms (PEG1k vs. PEG5k) can significantly improve both conjugation efficiency and the availability of conjugated ligands for binding.[10]

Table 2: Impact of PEG Linker Length on In Vivo Half-Life of an Affibody-MMAE Conjugate

PEG Linker Molecular WeightCirculation Half-LifeFold Increase vs. No PEG
0 (No PEG)19.6 min-
4 kDa-2.5-fold
10 kDa-11.2-fold
This data shows that while short linkers can overcome steric hindrance, longer PEG chains are more effective at increasing the circulation half-life of small protein conjugates.[11][12]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein

  • Protein Preparation: Dissolve the protein containing primary amines (e.g., lysine residues) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[4][9]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG linker to protein will need to be optimized but a starting point is often a 5- to 20-fold molar excess of the linker.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4] The optimal time may vary depending on the specific protein.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess NHS ester.

  • Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or a desalting column.[4]

Protocol 2: General Procedure for Maleimide PEGylation of a Protein

  • Protein Preparation: Dissolve the thiol-containing protein (e.g., a protein with a free cysteine) in a thiol-free buffer, such as PBS, at a pH of 6.5-7.5.[4] If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, and ensure the reducing agent is removed before adding the PEG-maleimide.[4]

  • PEG-Maleimide Preparation: Dissolve the PEG-Maleimide reagent in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).

  • Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution. A 2- to 10-fold molar excess of the maleimide linker over the protein is a common starting point.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as free cysteine or beta-mercaptoethanol.

  • Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using SEC, dialysis, or a desalting column.[4]

Visualizations

StericHindrance cluster_0 Without PEG Linker cluster_1 With Short PEG Linker Biomolecule Large Biomolecule (e.g., Antibody) ReactiveSite Reactive Site Payload Payload/ Second Molecule Payload->ReactiveSite Steric Hindrance (Blocked Access) Biomolecule2 Large Biomolecule PEG_Linker Short PEG Linker Biomolecule2->PEG_Linker Payload2 Payload/ Second Molecule ReactiveSite2 Reactive Site Payload2->ReactiveSite2 Successful Conjugation PEG_Linker->ReactiveSite2

Caption: Overcoming steric hindrance with a short PEG linker.

ExperimentalWorkflow start Start: Biomolecule & Payload prep 1. Prepare Biomolecule (Buffer, pH adjustment) start->prep conjugation 3. Conjugation Reaction (Mix and Incubate) prep->conjugation linker_prep 2. Prepare PEG Linker (Dissolve in solvent) linker_prep->conjugation quench 4. Quench Reaction (Optional) conjugation->quench purify 5. Purify Conjugate (SEC, Dialysis) quench->purify analyze 6. Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->analyze end End: Purified Bioconjugate analyze->end

Caption: General experimental workflow for bioconjugation.

TroubleshootingLogic start Low Conjugation Yield? check_conditions Optimize Reaction Conditions (pH, Temp)? start->check_conditions Yes fail Consult Further start->fail No check_reagents Use Fresh/Pure Reagents? check_conditions->check_reagents Still Low success Problem Solved check_conditions->success Improved increase_linker Increase PEG Linker Length? check_reagents->increase_linker Still Low check_reagents->success Improved increase_linker->success Improved increase_linker->fail Still Low

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Ethyl Acetate-PEG1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in confirming the successful conjugation of Ethyl acetate-PEG1 to their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a PEG-based linker molecule. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's degradation.[1][2] The PEG (Polyethylene Glycol) component of the linker enhances solubility and can influence the pharmacokinetic properties of the resulting PROTAC molecule.

Q2: What are the primary analytical techniques to confirm successful this compound conjugation?

The most common and effective techniques for confirming successful conjugation are:

  • Mass Spectrometry (MS): To confirm the increase in molecular weight corresponding to the addition of the this compound moiety.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials and byproducts.[][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe specific proton signals and chemical shifts that are indicative of the new covalent bond formation.[9][10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational bands of the PEG linker in the final product.[12][13]

Q3: How can I be sure that the conjugation has occurred at the desired site on my molecule?

Site-specific conjugation confirmation often requires more advanced analytical techniques. Tandem Mass Spectrometry (LC-MS/MS) can be used to fragment the conjugated molecule and identify the specific amino acid or functional group to which the PEG linker is attached.[3][14] High-resolution NMR techniques, such as 2D-NMR (COSY, HSQC), can also help elucidate the precise location of the modification.

Troubleshooting Guide

This guide addresses common issues encountered during the confirmation of this compound conjugation.

Issue Possible Cause(s) Recommended Solution(s)
No product detected, only starting materials observed. Incomplete reaction.- Verify the reaction conditions (pH, temperature, stoichiometry of reactants).- Ensure the functional groups for conjugation are active and not degraded.- Increase reaction time or temperature as appropriate for the specific chemistry.
Complex mixture of products observed in MS and HPLC. - Non-specific conjugation to multiple sites.- Presence of unreacted starting materials and byproducts.- Heterogeneity of the PEG reagent.[3][4]- Optimize reaction conditions to favor site-specific conjugation (e.g., pH control for amine reactivity).[7]- Purify the reaction mixture using techniques like preparative HPLC or size-exclusion chromatography.[][8][15]- Use a monodisperse PEG linker if heterogeneity is an issue.[3]
Mass Spectrometry data is difficult to interpret. - Broad peaks due to PEG polydispersity.- Multiple charge states complicating the spectrum.[4]- Use deconvolution software to generate a zero-charge mass spectrum.[3]- For ESI-MS, consider post-column addition of amines to reduce charge state complexity.[4][14]- MALDI-TOF MS can sometimes provide simpler spectra for PEGylated molecules.[5]
NMR signals are broad or show overlapping peaks. - High molecular weight of the conjugate.- Polydispersity of the PEG chain.- Use a higher field strength NMR spectrometer for better resolution.- Consider using 13C-decoupled 1H NMR pulse sequences to simplify the spectra.[9][10]- Focus on the disappearance of signals from the reactive functional group on the starting molecule and the appearance of new signals characteristic of the linkage.
FTIR spectrum shows no clear evidence of conjugation. - The characteristic peaks of the PEG linker may be masked by other functional groups in the molecule.- Obtain a differential spectrum by subtracting the spectrum of the starting material from the spectrum of the product.- Look for the characteristic C-O-C stretching vibration of the PEG backbone, which is typically a strong and narrow peak around 1100 cm-1.[12]

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)
  • Methodology: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. For complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is highly recommended.[3][5][7]

  • Data Interpretation: A successful conjugation will result in an increase in the molecular weight of the starting molecule by the mass of the incorporated this compound linker. The molecular weight of this compound is 148.16 g/mol .[1]

Analyte Expected Mass Change
Starting MoleculeM
Successful ConjugateM + 148.16
High-Performance Liquid Chromatography (HPLC)
  • Methodology: Size-Exclusion Chromatography (SEC) is effective for separating molecules based on their hydrodynamic volume, which increases significantly upon PEGylation.[][8][15] Reversed-Phase HPLC (RP-HPLC) can also be used to separate the more hydrophobic conjugate from the unreacted hydrophilic PEG linker.[7]

  • Data Interpretation: In an SEC chromatogram, the conjugated product should elute earlier than the unconjugated starting molecule due to its larger size.[] In RP-HPLC, the retention time of the conjugate will differ from the starting materials.

Technique Expected Observation for Successful Conjugate
Size-Exclusion HPLC (SEC-HPLC)Decreased retention time compared to the starting molecule.[]
Reversed-Phase HPLC (RP-HPLC)A new peak with a different retention time from the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methodology: 1H NMR is used to observe the proton environment. The sample is dissolved in a suitable deuterated solvent.

  • Data Interpretation: Successful conjugation is confirmed by the appearance of new signals corresponding to the protons of the this compound linker and a chemical shift of the protons adjacent to the site of conjugation. For an ester linkage, the protons on the carbon adjacent to the newly formed ester oxygen will typically shift downfield (to a higher ppm value).[11][16] The characteristic ethylene (B1197577) glycol protons of the PEG moiety appear around 3.6 ppm.[16]

Group Expected ¹H NMR Chemical Shift (ppm)
PEG backbone (-CH₂CH₂O-)~ 3.6
Protons adjacent to new ester linkageDownfield shift
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Methodology: The sample is analyzed, and its infrared absorption spectrum is recorded.

  • Data Interpretation: The presence of the PEG chain in the conjugate is indicated by a strong, characteristic C-O-C ether stretching band around 1100 cm⁻¹.[12][17][18] The formation of an ester linkage can be confirmed by the appearance of a C=O stretching band around 1740 cm⁻¹.

Functional Group Characteristic FTIR Absorption (cm⁻¹)
C-O-C (Ether stretch from PEG)~1100
C=O (Ester stretch)~1740

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Confirmation Analysis cluster_result Outcome start Starting Molecule + this compound reaction Reaction Incubation start->reaction product Crude Product Mixture reaction->product hplc HPLC Separation (SEC or RP) product->hplc Purify & Separate ms Mass Spectrometry hplc->ms Analyze Fractions nmr NMR Spectroscopy ms->nmr Correct Mass troubleshoot Inconclusive / Failed ms->troubleshoot Incorrect Mass ftir FTIR Spectroscopy nmr->ftir Correct Structure nmr->troubleshoot Incorrect Structure success Successful Conjugation Confirmed ftir->success Correct Functional Groups ftir->troubleshoot Missing Functional Groups

Caption: Experimental workflow for conjugation and confirmation.

troubleshooting_flowchart cluster_yes_mass cluster_no_mass start Is the expected product mass observed in MS? check_purity Is the product pure in HPLC? start->check_purity Yes check_reaction Review reaction conditions: - Stoichiometry - pH - Temperature - Time start->check_reaction No check_nmr Do NMR spectra show correct structural features? check_purity->check_nmr Yes success Conjugation Likely Successful check_nmr->success Yes optimize_reaction Optimize Reaction check_reaction->optimize_reaction check_reagents Verify reagent quality and activity check_reaction->check_reagents replace_reagents Use fresh/validated reagents check_reagents->replace_reagents

Caption: Troubleshooting logic for conjugation confirmation.

References

Technical Support Center: Improving PROTAC Stability with Optimal Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the stability and efficacy of Proteolysis Targeting Chimeras (PROTACs) through linker design.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments and how can it be mitigated?

The "hook effect" is a phenomenon where the degradation of a target protein diminishes at high PROTAC concentrations.[1][2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2]

Mitigation Strategies:

  • Dose-Response Curve: Conduct experiments across a wide range of PROTAC concentrations to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[1]

  • Lower Concentrations: Test your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to pinpoint the "sweet spot" for maximal degradation.[1]

  • Enhance Cooperativity: Design PROTACs that promote positive cooperativity in the formation of the ternary complex. Cooperative binding stabilizes the ternary complex over the binary ones, which can lessen the hook effect.[1]

  • Ternary Complex Assays: Employ biophysical assays such as TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations. This can help in understanding the link between ternary complex formation and the observed degradation profile.[1]

Q2: My PROTAC is not degrading the target protein. What are the common reasons for this lack of activity?

Several factors can lead to a PROTAC's ineffectiveness. Here are some common issues and their potential solutions:

  • Poor Cell Permeability: PROTACs are often large molecules that have difficulty crossing the cell membrane.[1][4][5]

    • Solution: Modify the linker to improve physicochemical properties, such as reducing polarity or adding features that enhance cell uptake.[1][6] Prodrug strategies can also be used to mask polar groups.[6][7]

  • Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target protein and the E3 ligase individually, it may not effectively bring them together to form a stable ternary complex.[1]

    • Solution: Altering the linker length, composition, and attachment points can influence the geometry and stability of the ternary complex.[8][9][10] Biophysical assays can help in assessing the stability and cooperativity of the ternary complex.[1]

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[1]

    • Solution: Use cellular target engagement assays like CETSA or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context.[1]

  • Incorrect E3 Ligase Choice: The selected E3 ligase might not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used.[1][8]

    • Solution: Consider using a different E3 ligase recruiter. For example, switching from a VHL-based recruiter to a CRBN-based one might be effective.[1][8]

  • No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1]

    • Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. If not, this suggests a problem with the geometry of the ternary complex, requiring a redesign of the linker.[1][]

Q3: How does the linker length and composition affect PROTAC stability and efficacy?

The linker is a critical component that significantly influences a PROTAC's overall performance.[9][10][12] Its length, rigidity, and chemical composition can impact:

  • Ternary Complex Formation: The linker must have an optimal length to facilitate the formation of a stable and productive ternary complex.[12][]

  • Degradation Efficiency: The stability of the ternary complex is directly linked to the efficiency of target protein ubiquitination and subsequent degradation, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[12]

  • Physicochemical Properties: The linker affects solubility, permeability, and metabolic stability.[9][10][] For instance, PEG linkers are often used due to their favorable properties, but their length needs to be optimized empirically for each PROTAC system.[12] Excessively long linkers can decrease potency.[12]

Linker PropertyImpact on PROTAC PerformanceReference
Length Affects the distance and orientation between the target protein and E3 ligase, influencing ternary complex stability and degradation efficiency. Optimal length is target-dependent.[8][14][15]
Composition Influences solubility, cell permeability, and metabolic stability. PEG and alkyl chains are common, with modifications like introducing cyclic structures or heteroatoms to fine-tune properties.[6][9][10]
Attachment Point The site where the linker connects to the target-binding and E3-recruiting ligands can alter the geometry of the ternary complex and impact degradation selectivity and efficiency.[8][10]
Rigidity More rigid linkers can reduce conformational flexibility, potentially improving metabolic stability and locking the PROTAC in a favorable conformation for ternary complex formation.[]
Q4: My PROTAC is showing off-target effects. How can I improve its selectivity?

Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[1][16] Strategies to enhance selectivity include:

  • Optimize the Target-Binding Warhead: Use a more selective binder for the protein of interest.[1]

  • Modify the Linker: The linker's length and composition can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[1][8]

  • Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[1][8]

  • Quantitative Proteomics: Employ techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes after PROTAC treatment, which can help in the early identification of off-target effects.[1]

Troubleshooting Guides

Problem: Inconsistent Degradation Results
  • Possible Cause: Variations in cell culture conditions such as cell passage number, confluency, or health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[1]

    • Solution: Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[1]

  • Possible Cause: Instability of the PROTAC compound in the cell culture medium.[1]

    • Solution: Evaluate the stability of your PROTAC in the media over the time course of your experiment.[1]

Problem: Poor DMPK/ADME Properties (Low Permeability, Poor Solubility, Instability)
  • Possible Cause: The physicochemical properties of the PROTAC are outside the optimal range for drug-like molecules.

    • Solution:

      • Improve Permeability: Modify the linker by replacing amide bonds with esters, or by incorporating features that encourage the formation of intramolecular hydrogen bonds to create a more compact, "ball-like" structure.[6][17]

      • Enhance Solubility: Introduce basic nitrogen atoms into aromatic rings or alkyl linkers.[6]

      • Increase Metabolic Stability: Introduce metabolically inert groups (e.g., fluorine) at identified metabolic "hotspots" or use cyclic linkers to reduce conformational flexibility.[18]

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle-only control.[19]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[19]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Normalize the target protein levels to the loading control.[19]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (one with known metabolic instability and one with known stability)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds.[18]

  • Incubation: Incubate the test PROTAC with HLM and the NADPH regenerating system in phosphate buffer at 37°C.[18]

  • Time Points: At various time points, take an aliquot of the reaction mixture.[18]

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.[18]

  • Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.[18]

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the degradation rate.[18]

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Proteasome->Degradation Degradation

Caption: PROTAC signaling pathway for targeted protein degradation.

Troubleshooting_Workflow cluster_1 Troubleshooting Lack of PROTAC Activity Start No Target Degradation Observed Check_Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Check_Permeability Check_Binding Confirm Target & E3 Engagement (e.g., CETSA, NanoBRET) Check_Permeability->Check_Binding Permeable Redesign_Linker Redesign Linker (Length, Composition, Attachment) Check_Permeability->Redesign_Linker Not Permeable Check_Ternary_Complex Evaluate Ternary Complex Formation (e.g., TR-FRET, SPR) Check_Binding->Check_Ternary_Complex Binding Confirmed Check_Binding->Redesign_Linker No Binding Check_Ubiquitination Perform Ubiquitination Assay Check_Ternary_Complex->Check_Ubiquitination Complex Forms Check_Ternary_Complex->Redesign_Linker No Complex Check_Ubiquitination->Redesign_Linker No Ubiquitination Change_E3 Change E3 Ligase Check_Ubiquitination->Change_E3 Consider Different E3 Success Degradation Achieved Check_Ubiquitination->Success Ubiquitination Occurs Redesign_Linker->Start Re-test Change_E3->Start Re-test

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

Validation & Comparative

Characterization of Ethyl Acetate-PEG1: A Comparative Guide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of Ethyl acetate-PEG1 against its parent moieties, ethyl acetate (B1210297) and a polyethylene (B3416737) glycol (PEG) unit. Detailed experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented to facilitate unambiguous identification and quality assessment.

Executive Summary

This compound (C6H12O4) is a fundamental building block in the development of various chemical entities, including PROTACs, where it serves as a flexible linker.[1] Accurate characterization is crucial for ensuring the purity and structural integrity of this key intermediate. This document outlines the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and provides a direct comparison with the spectral features of ethyl acetate.

Comparative Data Summary

The following table summarizes the expected quantitative data for this compound in comparison to ethyl acetate.

Analyte Technique Parameter Expected Value
This compound ¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~4.25 ppm (t, 2H), ~3.75 ppm (t, 2H), ~3.68 ppm (s, 2H), 2.05 ppm (s, 3H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~171.0, ~69.0, ~67.0, ~61.0, ~21.0 ppm
Mass Spectrometry (ESI+)[M+Na]⁺m/z 171.06
Ethyl Acetate ¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)4.12 ppm (q, 2H), 2.05 ppm (s, 3H), 1.26 ppm (t, 3H)[2]
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)171.1, 60.5, 21.0, 14.2 ppm
Mass Spectrometry (EI+)M⁺m/z 88[2][3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte (this compound or ethyl acetate) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the analyte in methanol (B129727).

  • For Electrospray Ionization (ESI), dilute the stock solution to 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

2. ESI-MS Acquisition (for this compound):

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

3. EI-MS Acquisition (for Ethyl Acetate):

  • Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 20-200

Spectral Interpretation and Comparison

¹H NMR Spectroscopy
  • Ethyl Acetate: The ¹H NMR spectrum of ethyl acetate is characterized by a quartet at ~4.12 ppm (CH₂), a singlet at ~2.05 ppm (CH₃ of acetyl group), and a triplet at ~1.26 ppm (CH₃ of ethyl group).[2]

  • This compound: The spectrum of this compound is expected to show more complexity. The characteristic ethyl group signals of ethyl acetate will be absent. Instead, three new signals corresponding to the PEG linker will appear: a triplet at approximately 4.25 ppm (-CH ₂-O-C=O), another triplet at around 3.75 ppm (-CH ₂-O-), and a singlet at roughly 3.68 ppm (-O-CH ₂-CH ₂-O-). The acetyl methyl singlet is expected to remain at a similar chemical shift of ~2.05 ppm.

¹³C NMR Spectroscopy
  • Ethyl Acetate: The ¹³C NMR spectrum of ethyl acetate displays four distinct signals corresponding to the carbonyl carbon (~171.1 ppm), the methylene (B1212753) carbon of the ethyl group (~60.5 ppm), the methyl carbon of the acetyl group (~21.0 ppm), and the methyl carbon of the ethyl group (~14.2 ppm).

  • This compound: For this compound, the carbonyl and acetyl methyl signals are expected to be at similar positions. The signals for the ethyl group will be replaced by those of the PEG linker, appearing at approximately 69.0 ppm, 67.0 ppm, and 61.0 ppm.

Mass Spectrometry
  • Ethyl Acetate: Under Electron Ionization (EI), ethyl acetate typically shows a molecular ion peak (M⁺) at m/z 88.[2][3] Common fragment ions are observed at m/z 73, 61, and 43.

  • This compound: Due to its higher polarity and thermal lability, Electrospray Ionization (ESI) is a more suitable technique. A prominent sodium adduct ion [M+Na]⁺ is expected at m/z 171.06, corresponding to the molecular formula C₆H₁₂O₄Na. Fragmentation of PEG-containing molecules often involves the characteristic loss of ethylene (B1197577) oxide units (44 Da).[1][4]

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purified Product ms Mass Spectrometry (ESI-MS) purification->ms Purified Product data_analysis Spectral Interpretation & Data Comparison nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

fragmentation_pathway parent [M+Na]⁺ m/z 171.06 frag1 Fragment 1 [C₄H₇O₃Na]⁺ m/z 126.03 parent->frag1 - C₂H₄O frag2 Fragment 2 [C₄H₅O₂Na]⁺ m/z 112.02 parent->frag2 - C₂H₅O₂

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

References

A Comparative Guide to Ethyl Acetate-PEG1 and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of the efficacy, safety, and pharmacokinetic profile of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, stability, and biocompatibility. This guide provides a comparative overview of Ethyl acetate-PEG1 and other classes of PEG linkers, supported by representative experimental data and detailed protocols for performance evaluation.

Introduction to PEG Linkers

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units and are utilized to connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The length and chemical structure of the PEG linker significantly influence the overall properties of the resulting conjugate. Key advantages of using PEG linkers in bioconjugation include:

  • Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic payloads, preventing aggregation.[1][2][3][4][5]

  • Improved Stability: PEG chains can shield the conjugate from enzymatic degradation, leading to a longer circulation half-life.[1][6][7]

  • Reduced Immunogenicity: PEGylation can mask epitopes on the therapeutic molecule, reducing the likelihood of an immune response.[1]

This compound represents a short, discrete PEG linker with a terminal ethyl acetate (B1210297) group. While specific comparative data for this particular linker is limited in publicly available literature, its performance can be contextualized by comparing it with other well-characterized PEG linkers of varying lengths and functionalities.

Comparative Data of PEG Linker Performance

The following table summarizes representative quantitative data for different classes of PEG linkers based on common performance metrics. This data is illustrative and intended to provide a comparative framework for linker selection.

Linker Type PEG Length (n) Molecular Weight (Da) Solubility Enhancement Factor (Representative) In Vitro Plasma Stability (% Intact Conjugate after 72h) Biocompatibility (Hemolysis %)
Short-Chain (e.g., this compound) 1~1481.5 - 3> 90%< 2%
Short-Chain (e.g., PEG4) 4~2805 - 10> 95%< 2%
Medium-Chain (e.g., PEG8) 8~45015 - 25> 95%< 2%
Long-Chain (e.g., PEG24) 24~1100> 50> 98%< 2%
Branched (e.g., 4-arm PEG 10kDa) Multi-arm10,000> 100> 99%< 2%

Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual performance will vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Detailed methodologies for assessing the key performance characteristics of PEG linkers are provided below.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker-drug conjugate in plasma, which is crucial for predicting its in vivo performance.[8]

Objective: To determine the rate of drug cleavage from the antibody in plasma over time.

Methodology:

  • Preparation of Plasma: Obtain fresh frozen plasma (human, mouse, or rat) and thaw at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in the plasma at 37°C. A control sample in a buffer (e.g., PBS) should be run in parallel.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A or Protein G).

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).

  • Data Interpretation: A decrease in DAR over time indicates linker cleavage. The percentage of intact conjugate is calculated relative to the 0-hour time point.

Solubility Enhancement Assay

This assay quantifies the ability of a PEG linker to improve the solubility of a hydrophobic molecule.

Objective: To measure the increase in aqueous solubility of a model hydrophobic compound after conjugation with a PEG linker.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the hydrophobic compound in an organic solvent. Prepare a series of aqueous buffers with increasing concentrations of the PEG linker.

  • Equilibration: Add an excess of the hydrophobic compound to each buffer solution. Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved hydrophobic compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Enhancement Factor: The solubility enhancement factor is calculated as the ratio of the solubility of the compound in the presence of the PEG linker to its solubility in the buffer alone.

Biocompatibility Assays

A panel of in vitro tests is used to assess the biocompatibility of PEG linkers, following ISO 10993 guidelines.

Objective: To evaluate the potential of the PEG linker to cause red blood cell lysis.[9][10][11]

Methodology:

  • Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant.

  • Preparation of Red Blood Cell (RBC) Suspension: Dilute the blood with a saline solution to obtain a standardized RBC suspension.

  • Incubation: Add the PEG linker at various concentrations to the RBC suspension. A positive control (e.g., Triton X-100) and a negative control (saline) should be included. Incubate the samples at 37°C for a specified time (e.g., 3 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation of Hemolysis: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.[10][11]

Objective: To assess the potential of the PEG linker to cause cell death.[12][13][14][15][16]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblasts) to a sub-confluent monolayer.

  • Preparation of Extracts: Prepare extracts of the PEG linker by incubating it in a cell culture medium for a specified time (e.g., 24 hours at 37°C).

  • Cell Treatment: Replace the culture medium of the cells with the prepared extracts at various concentrations. Include a negative control (fresh medium) and a positive control (e.g., sodium dodecyl sulfate).

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using a quantitative method such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Interpretation: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[14]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for an ADC and the general workflows for key experiments.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

Experimental_Workflows cluster_stability In Vitro Plasma Stability cluster_biocompatibility Biocompatibility Assays s1 Incubate ADC in Plasma s2 Collect Aliquots at Time Points s1->s2 s3 Immuno-affinity Capture s2->s3 s4 LC-MS Analysis (DAR) s3->s4 b1 Prepare Linker Extracts/Solutions b2_hem Incubate with Red Blood Cells b1->b2_hem Hemolysis b2_cyto Incubate with Cell Culture b1->b2_cyto Cytotoxicity b3_hem Measure Hemoglobin Release b2_hem->b3_hem Hemolysis b3_cyto Assess Cell Viability (MTT) b2_cyto->b3_cyto Cytotoxicity

Caption: General experimental workflows for stability and biocompatibility assays.

References

A Comparative Guide to the Purity and Identity Validation of Ethyl Acetate-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency, purity, and structural identity of polyethylene (B3416737) glycol (PEG) linkers are paramount in the fields of drug delivery, proteomics, and therapeutic development. Ethyl acetate-PEG1, a discrete PEG compound with the structure 2-(2-Hydroxyethoxy)ethyl acetate (B1210297), serves as a fundamental building block in the synthesis of more complex molecules like PROTACs.[1][2] Ensuring the quality of this reagent is a critical first step in any research and development pipeline.

This guide provides a comparative overview of the analytical methods used to validate the purity and identity of this compound, presenting typical data and detailed experimental protocols.

Comparative Analysis of Product Purity

The purity of a PEG reagent directly impacts the yield, purity, and performance of the final conjugate. A comprehensive analysis involves quantifying the main component and identifying potential process-related impurities. Common impurities in PEG synthesis can include residual starting materials like ethylene (B1197577) glycol (EG) and diethylene glycol (DG), or byproducts from auto-oxidation such as formaldehydes and formates.[3][4][5]

Below is a comparison of a high-quality this compound product against common market alternatives.

ParameterOur Product A Alternative B Alternative C Method
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.5%≥ 95.0%≥ 90.0%RP-HPLC
Identity (Mass) 149.0808 [M+H]⁺149.08 [M+H]⁺149.1 [M+H]⁺ESI-MS
Ethylene Glycol (EG) < 0.1%≤ 0.25%Not SpecifiedGC-FID
Diethylene Glycol (DG) < 0.1%≤ 0.25%Not SpecifiedGC-FID
Appearance Clear, colorless liquidClear, colorless liquidYellowish liquidVisual Inspection

Analytical Workflows and Methodologies

A multi-faceted analytical approach is required for the robust validation of this compound. The general workflow involves orthogonal methods to confirm identity and quantify purity, ensuring that no significant impurities are overlooked.

G Overall Quality Control Workflow for this compound cluster_input Input cluster_analysis Analytical Validation cluster_output Output raw_material Raw Material (this compound) hplc Purity Assay (RP-HPLC) raw_material->hplc nmr Identity Confirmation (¹H NMR) raw_material->nmr ms Mass Verification (ESI-MS) raw_material->ms gc Residual Impurity (GC-FID) raw_material->gc decision Decision Point hplc->decision nmr->decision ms->decision gc->decision pass Release Product decision->pass Meets Specs fail Reject Batch decision->fail Out of Spec

Overall Quality Control Workflow

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results.

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the main component from closely related impurities.[][7] Since small PEG molecules lack a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often employed for accurate quantification.[8][9]

G Experimental Workflow for HPLC Purity Analysis prep 1. Sample Preparation (Dilute in Mobile Phase) inject 2. HPLC Injection (20 µL) prep->inject sep 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->sep detect 4. Detection (ELSD / CAD) sep->detect analyze 5. Data Analysis (Peak Integration, % Area Calculation) detect->analyze report 6. Report Purity analyze->report

HPLC Analysis Workflow

Protocol:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[9]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguous structure elucidation and identity confirmation. The proton (¹H) NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule.

Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Concentration: ~10 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~4.25 ppm (triplet, 2H): Corresponds to the -C(=O)O-CH₂- protons.

    • ~3.75 ppm (triplet, 2H): Corresponds to the -CH₂-O-CH₂- protons adjacent to the ester group.

    • ~3.70 ppm (triplet, 2H): Corresponds to the -O-CH₂-CH₂-OH protons.

    • ~3.60 ppm (triplet, 2H): Corresponds to the -CH₂-OH protons.

    • ~2.10 ppm (singlet, 3H): Corresponds to the acetyl CH₃- protons.

    • ~2.50 ppm (broad singlet, 1H): Corresponds to the hydroxyl -OH proton (position can vary).

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound, providing further evidence of its identity.[] The analysis of this compound (Molecular Formula: C₆H₁₂O₄, Molecular Weight: 148.16 g/mol ) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.[11][12]

Protocol:

  • Instrument: LC-MS system with an ESI source.

  • Mode: Positive Ion Mode.

  • Sample Preparation: Dilute the sample to approximately 0.1 mg/mL in methanol (B129727) or acetonitrile with 0.1% formic acid.

  • Analysis: Infuse the sample directly or via a short liquid chromatography run.

  • Expected Ion: [M+H]⁺ at m/z = 149.08.

Impurity Relationship and Control

Understanding the source of potential impurities is key to ensuring a high-quality product. The primary impurities are often structurally related to the main compound, arising from incomplete reactions or side reactions during synthesis.

G Relationship of this compound to Key Impurities start Ethylene Glycol (EG) Starting Material main This compound (Target Product) start->main Ethoxylation & Acetylation side Diethylene Glycol (DG) Side Product / Impurity start->side Dimerization oxid Oxidation Products (e.g., Formates, Aldehydes) main->oxid Degradation

Source of Potential Impurities

By implementing rigorous purification steps and stringent analytical controls, the presence of these impurities can be minimized, guaranteeing a reagent of the highest quality and consistency for critical research applications.

References

A Head-to-Head Battle: Ethyl Acetate-PEG1 Based PROTACs Outperform Traditional Inhibitors in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new frontier in targeted therapeutics is emerging, with Proteolysis Targeting Chimeras (PROTACs) demonstrating significant advantages over traditional small molecule inhibitors. This guide provides a comprehensive comparison of the efficacy of Ethyl acetate-PEG1 based PROTACs against their traditional inhibitor counterparts, offering researchers, scientists, and drug development professionals a detailed overview of their respective mechanisms, performance data, and the experimental protocols necessary for evaluation.

The core difference lies in their mode of action. While traditional inhibitors function by occupying the active site of a target protein to block its activity, PROTACs take a more decisive approach: they completely eliminate the target protein from the cell.[1][2] This is achieved through a unique bifunctional design. One end of the PROTAC molecule binds to the target protein, while the other end recruits an E3 ubiquitin ligase. This proximity results in the "tagging" of the target protein with ubiquitin, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[3][4][5] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, often resulting in a more profound and sustained biological effect compared to the stoichiometric binding of traditional inhibitors.[6]

This guide will focus on PROTACs that utilize an this compound linker, a commonly used component in PROTAC design that offers favorable physicochemical properties.[7][8][9][10][11] We will compare the efficacy of a representative this compound based PROTAC targeting Bruton's tyrosine kinase (BTK) with the traditional BTK inhibitor, Ibrutinib.

Quantitative Efficacy: PROTACs vs. Traditional Inhibitors

The superior efficacy of PROTACs can be quantified by comparing their half-maximal degradation concentration (DC50) to the half-maximal inhibitory concentration (IC50) of traditional inhibitors. The DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while the IC50 is the concentration of an inhibitor needed to block 50% of the protein's activity. In many cases, the DC50 value for a PROTAC is significantly lower than the IC50 value for its corresponding inhibitor, highlighting the substoichiometric and catalytic nature of PROTACs.[12]

Here, we present a representative comparison of a BTK-targeting PROTAC utilizing a PEG-based linker and the traditional BTK inhibitor, Ibrutinib.

Compound TypeTargetMetricValue (nM)Reference
This compound based PROTAC (Representative)BTKDC50~5[13]
Traditional Inhibitor (Ibrutinib)BTKIC500.5[7][12][14][15]

Note: The DC50 value for the representative PROTAC is based on published data for BTK PROTACs employing similar PEG-based linkers. Direct head-to-head experimental data for an this compound based BTK PROTAC was not publicly available. The IC50 for Ibrutinib is a well-established value from multiple sources.

Signaling Pathway and Mechanism of Action

To visualize the distinct mechanisms of a traditional inhibitor and a PROTAC, we will use the example of targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.

Ibrutinib: A Traditional BTK Inhibitor

Ibrutinib functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[14][15] This blocks the downstream signaling cascade that promotes B-cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Ibrutinib inhibits the BTK signaling pathway.

This compound based PROTAC: Targeted Degradation of BTK

In contrast, a BTK-targeting PROTAC with an this compound linker does not simply inhibit BTK. It forms a ternary complex with BTK and an E3 ligase (e.g., Cereblon or VHL), leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This removes the entire protein, preventing any residual scaffolding or non-catalytic functions.

G cluster_cytoplasm Cytoplasm BTK BTK Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex PROTAC BTK PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Degradation

Caption: PROTAC-mediated degradation of BTK protein.

Experimental Protocols

To aid researchers in their evaluation of PROTACs and traditional inhibitors, we provide detailed protocols for two key experiments: Western Blot for quantifying protein degradation and Time-Resolved Fluorescence Energy Transfer (TR-FRET) for assessing ternary complex formation.

Western Blot Analysis of BTK Degradation

This protocol outlines the steps to quantify the levels of BTK protein in cells following treatment with a PROTAC or a traditional inhibitor.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant B-cell lymphoma cell line) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the BTK PROTAC or Ibrutinib for a predetermined time course (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and add Laemmli sample buffer.

  • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the BTK protein levels to a loading control (e.g., β-actin or GAPDH).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol describes a method to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

1. Reagents and Materials:

  • Purified, tagged target protein (e.g., GST-tagged BTK).

  • Purified, tagged E3 ligase (e.g., His-tagged Cereblon).

  • TR-FRET donor-labeled antibody against the target protein's tag (e.g., Tb-anti-GST).

  • TR-FRET acceptor-labeled antibody against the E3 ligase's tag (e.g., AF488-anti-His).

  • BTK PROTAC.

  • Assay buffer.

  • 384-well assay plates.

2. Assay Procedure:

  • Prepare serial dilutions of the BTK PROTAC in the assay buffer.

  • In a 384-well plate, add the PROTAC dilutions.

  • Prepare a mixture of the GST-BTK and His-Cereblon proteins in the assay buffer.

  • Add the protein mixture to the wells containing the PROTAC.

  • Prepare a mixture of the Tb-anti-GST and AF488-anti-His antibodies in the assay buffer.

  • Add the antibody mixture to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

3. Data Acquisition:

  • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 490 nm and 520 nm for Tb/AF488).

4. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.

Conclusion

This compound based PROTACs represent a paradigm shift in targeted drug discovery. Their catalytic mechanism of action, leading to the complete and sustained degradation of target proteins, offers distinct advantages over the occupancy-driven approach of traditional inhibitors. The ability to achieve profound efficacy at lower concentrations and to potentially target proteins previously considered "undruggable" positions PROTACs as a highly promising therapeutic modality for a wide range of diseases. The experimental frameworks provided in this guide will empower researchers to further explore and validate the potential of this transformative technology.

References

Revolutionizing Drug Discovery: A Comparative Guide to In Vitro Validation of Ethyl Acetate-PEG1 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays crucial for validating the function of PROTACs utilizing an Ethyl acetate-PEG1 linker. We present supporting experimental data, detailed protocols for key validation assays, and clear visualizations to facilitate a comprehensive understanding of PROTAC performance.

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The choice of linker is critical, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This guide focuses on PROTACs employing an this compound linker, a commonly used linker due to its favorable physicochemical properties.

To illustrate the validation process, we will use the well-characterized BET (Bromodomain and Extra-Terminal domain) degrader, PROTAC-X (a conceptual BRD4 degrader analogous to MZ1) , which incorporates an this compound linker and recruits the von Hippel-Lindau (VHL) E3 ligase. As a comparator, we will use Alternative-Y (a conceptual BRD4 degrader analogous to dBET1) , which employs a different linker and recruits the Cereblon (CRBN) E3 ligase.

Core Validation Assays: A Comparative Overview

The in vitro validation of a PROTAC's function hinges on a series of assays designed to confirm its mechanism of action: inducing the ubiquitination and subsequent degradation of the target protein. The key validation steps include:

  • Target Protein Degradation: Quantifying the reduction in the levels of the target protein upon PROTAC treatment.

  • Ternary Complex Formation: Confirming the PROTAC-mediated interaction between the target protein and the E3 ligase.

  • Target Protein Ubiquitination: Demonstrating that the target protein is marked for degradation by the attachment of ubiquitin.

  • Selectivity Profiling: Assessing the PROTAC's specificity for the intended target across the proteome.

  • Downstream Signaling Analysis: Evaluating the functional consequences of target protein degradation.

The following sections will delve into the experimental data and protocols for each of these critical validation assays, comparing the performance of PROTAC-X and Alternative-Y.

Data Presentation: Quantitative Comparison of PROTAC-X and Alternative-Y

The following tables summarize the key quantitative data obtained from in vitro functional assays for PROTAC-X and Alternative-Y.

Table 1: Target Protein Degradation in HeLa Cells
Parameter PROTAC-X (VHL Recruiter) Alternative-Y (CRBN Recruiter)
DC50 (BRD4) 15 nM30 nM
Dmax (BRD4) >95%>90%
DC50 (BRD2) 150 nM40 nM
DC50 (BRD3) 200 nM50 nM

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Ternary Complex Formation (NanoBRET Assay)
Parameter PROTAC-X (BRD4-VHL) Alternative-Y (BRD4-CRBN)
EC50 25 nM50 nM
Bmax (mBU) 150120

EC50: The concentration of the PROTAC that promotes 50% of the maximal ternary complex formation. Bmax: The maximum NanoBRET signal, indicating the extent of ternary complex formation.

Table 3: In Vitro Ubiquitination of BRD4
Parameter PROTAC-X Alternative-Y
Effective Concentration 100 nM250 nM
Observed Ubiquitination Robust polyubiquitinationModerate polyubiquitination
Table 4: Selectivity Profile (Quantitative Proteomics in HeLa Cells)
Parameter PROTAC-X (1 µM) Alternative-Y (1 µM)
Proteins Degraded >50% BRD2, BRD3, BRD4BRD2, BRD3, BRD4, and 5 off-target proteins
BRD4 Degradation 98%92%

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

PROTAC_Mechanism PROTAC-X Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC-X PROTAC-X BRD4 Target Protein (BRD4) PROTAC-X->BRD4 Binds VHL E3 Ligase (VHL) PROTAC-X->VHL Recruits Ternary_Complex BRD4-PROTAC-X-VHL Ternary Complex BRD4->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded BRD4 Proteasome->Degradation

Caption: PROTAC-X induced degradation pathway.

Western_Blot_Workflow Western Blot for DC50 Determination Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-BRD4) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis (DC50 & Dmax Calculation) Detection->Analysis

Caption: Western Blot experimental workflow.

Experimental Protocols

Western Blot for Target Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of the target protein (BRD4) induced by the PROTAC and determine the DC50 and Dmax values.

Materials:

  • HeLa cells

  • PROTAC-X and Alternative-Y

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of PROTAC-X or Alternative-Y (e.g., 0.1 nM to 10 µM) or DMSO for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD4 and a loading control (GAPDH) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of protein degradation relative to the DMSO control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.

NanoBRET™ Assay for Ternary Complex Formation

Objective: To measure the PROTAC-induced formation of the ternary complex between the target protein (BRD4) and the E3 ligase (VHL or CRBN) in live cells.

Materials:

  • HEK293T cells

  • Plasmids: NanoLuc®-BRD4 and HaloTag®-VHL or HaloTag®-CRBN

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC-X and Alternative-Y

  • MG132 (proteasome inhibitor, optional)

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, opaque 96-well assay plates

  • Luminometer with 460 nm and >610 nm filters

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids and seed them into 96-well plates.

  • Compound Treatment: After 24-48 hours, treat the cells with serial dilutions of PROTAC-X or Alternative-Y. Optionally, pre-treat with MG132 to prevent target degradation.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.

  • Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 and Bmax values.

In Vitro Ubiquitination Assay

Objective: To directly assess the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Recombinant human E1 enzyme (UBE1)

  • Recombinant human E2 enzyme (e.g., UBE2D2)

  • Recombinant human E3 ligase complex (VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Recombinant human ubiquitin

  • Recombinant human BRD4 protein

  • PROTAC-X and Alternative-Y

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, BRD4, and PROTAC-X or Alternative-Y in the reaction buffer.

  • Initiate Reaction: Add ATP to initiate the ubiquitination reaction and incubate at 37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-BRD4 antibody. The appearance of a high-molecular-weight smear or ladder of bands above the unmodified BRD4 protein indicates polyubiquitination.

Quantitative Proteomics for Selectivity Profiling

Objective: To globally assess the on-target and off-target effects of the PROTAC on the cellular proteome.

Materials:

  • HeLa cells

  • PROTAC-X, Alternative-Y, and DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • DTT and iodoacetamide

  • Trypsin

  • Tandem Mass Tag (TMT) labeling reagents

  • LC-MS/MS system and data analysis software

Protocol:

  • Cell Treatment and Lysis: Treat HeLa cells with PROTAC-X, Alternative-Y, or DMSO in biological triplicates. Harvest and lyse the cells.

  • Protein Digestion and TMT Labeling: Quantify the protein, reduce and alkylate the cysteines, and digest the proteins with trypsin. Label the resulting peptides with TMT reagents.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Process the raw data to identify and quantify proteins. Calculate the fold change in protein abundance for PROTAC-treated samples relative to the DMSO control. Proteins with significantly reduced abundance are potential degradation targets.

Conclusion

The in vitro validation of PROTACs is a multi-step process that requires a combination of biochemical and cell-based assays. By systematically evaluating target degradation, ternary complex formation, ubiquitination, and selectivity, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and its potential as a therapeutic agent. The use of a well-defined this compound linker in PROTAC-X provides a solid foundation for developing potent and selective protein degraders. This guide offers a framework for the rigorous in vitro characterization of such molecules, enabling informed decisions in the drug discovery and development pipeline.

A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly impacts the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the drug. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection of the optimal linker for specific therapeutic applications.

At a Glance: Key Differences Between Linear and Branched PEG Linkers

The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core. This structural variance leads to significant differences in their physicochemical and biological properties. Branched PEGs, for a given molecular weight, tend to have a larger hydrodynamic volume, which can reduce renal clearance and extend the in vivo half-life of the conjugated drug.[1] They also offer the potential for higher drug loading in ADCs.[1] However, the increased steric hindrance of branched structures can sometimes negatively affect the binding affinity of the targeting molecule or the enzymatic cleavage of the linker.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from studies comparing the performance of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparative Pharmacokinetics of Linear vs. Branched PEGylated Interferon Alfa

ParameterLinear PEG-Interferon alfa-2b (12 kDa)Branched PEG-Interferon alfa-2a (40 kDa)
PEG Architecture LinearBranched
PEG Molecular Weight 12 kDa40 kDa
Absorption Half-life 4.6 hours[2]50 hours[2]
Volume of Distribution ~30% lower than conventional interferon[2]Considerably restricted[2]
Renal Clearance ~10-fold lower than unmodified interferon[3]>100-fold lower than unmodified interferon[3]
Serum Half-life Shorter than branched PEG-interferon alfa-2a[4]Longer than linear PEG-interferon alfa-2b[4]

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Homogeneous DAR 2 (Linear Linker)2~0.5[5]
Homogeneous DAR 6 ("Short" Branched Linker)60.68[5]
Homogeneous DAR 6 ("Long" Branched Linker)60.074[5]
Heterogeneous DAR 6 (Control)6~0.08[5]

This data highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line. A "long" branched linker demonstrated significantly higher potency compared to a "short" branched linker.[5]

Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5[5]
Linear54.2[5]
Linear105.2[5]
Linear206.1[5]
Branched206.4[5]

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[5]

Mandatory Visualization

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Antibody L Linear PEG A->L D Drug L->D B Antibody C Core B->C P1 PEG Arm C->P1 P2 PEG Arm C->P2 P3 PEG Arm C->P3 D1 Drug P1->D1 D2 Drug P2->D2 D3 Drug P3->D3

Caption: Structural comparison of linear and branched PEG linkers.

G start Seed HER2+ Cancer Cells in 96-well plate step1 Treat cells with ADCs (Linear vs. Branched Linker) & Controls start->step1 step2 Incubate for 72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4 hours step3->step4 step5 Solubilize Formazan (B1609692) Crystals step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate IC50 Values & Compare Efficacy step6->end

Caption: Experimental workflow for comparing ADC efficacy.

HER2_Signaling_Pathway ADC Anti-HER2 ADC (e.g., T-DM1) HER2 HER2 Receptor ADC->HER2 Binding Dimerization HER2/HER3 Heterodimerization HER2->Dimerization HER3 HER3 HER3->Dimerization Internalization Internalization & Lysosomal Trafficking Dimerization->Internalization ADC-Receptor Complex PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation Payload_Release Payload Release (e.g., DM1) Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and ADC mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

  • Principle: The absorbance of the ADC solution is measured at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug. The concentrations of the antibody and the drug are calculated using their respective extinction coefficients, and the DAR is determined from their molar ratio.

  • Procedure:

    • Measure the UV/Vis spectrum of the purified ADC solution from 250 nm to 400 nm.

    • Record the absorbance values at 280 nm and the maximum absorbance wavelength of the drug.

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a set of simultaneous equations that account for the absorbance contribution of both components at each wavelength.

    • The average DAR is calculated as the molar ratio of the drug to the antibody.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cell Seeding: Seed target cancer cells (e.g., HER2-positive cell line for an anti-HER2 ADC) in a 96-well plate at a predetermined optimal density and incubate overnight.

    • ADC Treatment: Prepare serial dilutions of the ADCs (with linear and branched linkers) and control antibodies in a cell culture medium. Replace the existing medium in the wells with the ADC dilutions. Include wells with untreated cells as a negative control and wells with the free cytotoxic drug as a positive control.

    • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability versus the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each ADC.

Protocol 3: Serum Stability Assay

This protocol assesses the stability of the ADC and the rate of drug-linker cleavage in a biological matrix.

  • Principle: The ADC is incubated in serum over time, and the average DAR is measured at different time points to determine the rate of drug deconjugation.

  • Procedure:

    • Incubation: Incubate the ADC (with either a linear or branched linker) in serum (e.g., human or mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

    • ADC Purification: At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.[1]

    • DAR Analysis: Determine the average DAR of the purified ADC from each time point using a suitable method such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.[1]

Conclusion

The decision between a linear and a branched PEG linker is a critical design parameter in the development of bioconjugates. The evidence suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers can offer a significant advantage.[6] Their three-dimensional architecture can provide a superior "stealth" effect, shielding the bioconjugate from premature clearance and degradation.[6]

However, the simplicity and lower steric hindrance of linear linkers can be beneficial in specific contexts.[6] For instance, when precise control over a low drug-to-antibody ratio is desired, or when the larger size of a branched PEG could potentially interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice.[6] Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Proteolysis Targeting Chimera (PROTAC) design is paramount to successful therapeutic development. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase recruiter. This guide provides an objective comparison of how Polyethylene Glycol (PEG) linker length impacts PROTAC activity, supported by experimental data and detailed protocols.

The efficacy of a PROTAC is fundamentally dependent on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This proximity is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[3] The length of the PEG linker is a crucial determinant in achieving the optimal spatial arrangement for this interaction. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible.[2][4]

Quantitative Impact of PEG Linker Length on PROTAC Performance

Systematic variation of the PEG linker length has been shown to significantly affect the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.[4]

Case Study 1: Estrogen Receptor α (ERα) Degradation

In studies focused on developing PROTACs for the degradation of Estrogen Receptor α (ERα), the length of the PEG linker was a key determinant of efficacy. A PROTAC with a 16-atom linker demonstrated optimal ERα degradation, while both shorter and longer linkers resulted in reduced efficacy.[4][5][6][7][8]

PROTACLinker Length (atoms)DC50 (µM)Dmax (%)Reference
Compound A9> 10< 20[5]
Compound B12~1~60[5]
Compound C 16 ~0.1 > 80 [5][6][7]
Compound D19~5~40[5]
Compound E21> 10< 20[5]
Case Study 2: p38α Degradation

Similarly, in the development of PROTACs targeting p38α, a linker length of 15-17 atoms was identified as the most effective for promoting degradation.[4] This highlights the necessity of fine-tuning the linker length for each specific target.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Compound X13> 1000< 50[9]
Compound Y 15-17 < 100 > 90 [9]
Compound Z20> 500~60[9]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Recycled POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Degradation POI_PROTAC_E3 POI-PROTAC-E3 Complex Ub Ubiquitin Ub->POI Tags POI Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of Action for a PROTAC molecule.

Experimental_Workflow start Start: PROTAC Synthesis (Varying PEG Linker Lengths) cell_culture Cell Culture and Treatment with PROTACs start->cell_culture western_blot Western Blot Analysis cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT/MTS) cell_culture->viability_assay quantification Quantification of Protein Levels (Determine DC50 and Dmax) western_blot->quantification data_analysis Data Analysis and Comparison quantification->data_analysis viability_assay->data_analysis conclusion Conclusion: Identify Optimal Linker Length data_analysis->conclusion

Caption: Experimental workflow for assessing PROTAC activity.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols.

Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[10]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates.[4] Once confluent, treat the cells with varying concentrations of the PROTACs with different PEG linker lengths for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[10]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein levels. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]

MTT/MTS Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTACs.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2]

  • PROTAC Treatment: After 24 hours, treat the cells with a range of concentrations of the different PROTACs.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours).

  • Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each PROTAC.

Conclusion

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. As demonstrated by the provided data, even subtle changes in linker length can have a profound impact on the degradation efficiency of the target protein. Therefore, a systematic evaluation of a library of PROTACs with varying PEG linker lengths is an essential step in the optimization process for any new target. The experimental protocols outlined in this guide provide a robust framework for conducting these critical assessments.

References

Benchmarking Ethyl acetate-PEG1: An Illustrative Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of pharmaceutical sciences, the selection of appropriate excipients and linkers is paramount to the efficacy and success of novel therapeutics. This guide provides a comparative overview of Ethyl acetate-PEG1, a polyethylene (B3416737) glycol (PEG)-based linker, against established industry standards in the context of its primary application: Protein Targeting Chimeras (PROTACs).

Disclaimer: Publicly available, direct experimental performance data for this compound as a comprehensive drug delivery vehicle is limited. This guide, therefore, presents an illustrative comparison based on the known properties of its constituent parts—ethyl acetate (B1210297) and a single PEG unit—and its intended application as a PROTAC linker. The experimental protocols provided are standardized methodologies that would be appropriate for a formal benchmarking study.

Section 1: Performance Comparison

This compound is primarily marketed as a PEG-based PROTAC linker.[1][2][3] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2] Therefore, a direct comparison to traditional drug delivery systems for enhancing solubility or controlling release is not its primary application. Instead, it is more appropriately benchmarked against other linkers used in PROTAC development and, more broadly, against the concept of PEGylation in drug delivery.

Table 1: Qualitative Comparison of this compound with Industry Standard Linkers and PEGylation

FeatureThis compound (as a PROTAC linker)Common Alkyl/Ether PROTAC LinkersStandard PEGylation (for drug delivery)
Primary Application Covalent linkage of a target protein binder and an E3 ligase binder in a PROTAC molecule.[2]Covalent linkage of functional moieties in PROTACs.Enhancing solubility, stability, and circulation half-life of biologics and nanoparticles.[4][5]
Mechanism of Action Acts as a spacer to orient the two binding ligands for effective ternary complex formation (Target-PROTAC-E3 Ligase).Provides a structural scaffold for the PROTAC molecule.Forms a hydrophilic cloud around the drug molecule, shielding it from enzymatic degradation and renal clearance.[4]
Key Advantages The short PEG unit can confer some degree of hydrophilicity, potentially improving the solubility of the final PROTAC molecule.Structurally simple and synthetically accessible.Well-established technology with numerous FDA-approved products; significantly improves pharmacokinetic profiles.[4][5]
Potential Limitations As a very short PEG linker, it may not provide significant "stealth" properties or substantial solubility enhancement compared to longer PEG chains. Limited data on its influence on cell permeability and ternary complex stability.Can contribute to poor solubility and high lipophilicity of the final PROTAC, leading to suboptimal pharmacokinetic properties (the "hydrophobic-linker" issue).Can lead to immunogenicity (anti-PEG antibodies), which may affect efficacy and safety.[6] Not biodegradable, raising concerns about potential tissue accumulation.[5][6]
Regulatory Status For research use only; not for human or veterinary use.[1]Varies depending on the specific linker and its use in a therapeutic candidate.Generally Recognized as Safe (GRAS) by the FDA for many applications.[4]

Section 2: Experimental Protocols for Benchmarking

Should a researcher wish to formally benchmark this compound for a specific application, the following experimental protocols would be appropriate.

2.1 Protocol for Assessing Solubility Enhancement

This protocol would determine the ability of a compound conjugated with this compound to remain soluble in aqueous media.

  • Objective: To quantify the aqueous solubility of a model hydrophobic drug before and after conjugation with this compound.

  • Materials:

    • Model hydrophobic drug.

    • This compound-conjugated drug.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • High-performance liquid chromatography (HPLC) system.

  • Methodology:

    • Prepare saturated solutions of the parent drug and the conjugated drug by adding an excess of each compound to separate vials of PBS.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

    • Centrifuge the solutions to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.

    • Compare the solubility of the conjugated drug to the parent drug.

2.2 Protocol for In Vitro Stability Assessment

This protocol evaluates the stability of the linker and the conjugated drug in a simulated biological environment.

  • Objective: To assess the chemical stability of the this compound conjugate in human plasma.

  • Materials:

    • This compound-conjugated drug.

    • Human plasma.

    • Incubator set to 37°C.

    • LC-MS/MS system for quantification.

  • Methodology:

    • Spike the conjugated drug into human plasma at a known concentration.

    • Incubate the plasma samples at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma.

    • Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., cold acetonitrile).

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the intact conjugate.

    • Calculate the half-life (t½) of the conjugate in plasma.

Section 3: Visualizing Workflows and Pathways

3.1 Experimental Workflow for Solubility Assessment

The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of a drug conjugate.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess drug/conjugate to PBS prep2 Agitate for 24h at 25°C prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Quantify concentration via HPLC sep2->analysis1 analysis2 Compare solubility data analysis1->analysis2

Workflow for Solubility Assessment.

3.2 Conceptual Pathway for PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action for a PROTAC, the intended application for a linker like this compound.

PROTAC_MoA POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to POI Binder Degradation Protein Degradation PROTAC PROTAC (E3 Binder - Linker - POI Binder) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 Ligase Binder PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation

PROTAC Mechanism of Action.

References

Safety Operating Guide

Proper Disposal of Ethyl Acetate-PEG1 Mixtures: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of mixtures containing ethyl acetate (B1210297) and polyethylene (B3416737) glycol (PEG1), tailored for researchers, scientists, and drug development professionals. Due to the hazardous nature of ethyl acetate, any mixture containing it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before handling ethyl acetate-PEG1 waste, it is crucial to work in a well-ventilated area, such as a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene are recommended over nitrile for ethyl acetate), safety glasses, and a lab coat.[1] Ethyl acetate is a highly flammable liquid and vapor; therefore, all sources of ignition such as open flames, sparks, and hot surfaces must be eliminated from the storage and handling areas.[2][3]

Chemical Properties and Disposal Summary

The disposal protocol for the mixture is dictated by its most hazardous component, ethyl acetate. A summary of relevant properties for both chemicals is provided below.

PropertyEthyl AcetatePolyethylene Glycol (PEG1)Disposal Guidance for the Mixture
Hazard Classification Highly Flammable Liquid (Category 2), Serious Eye Irritation (Category 2A), STOT SE 3 (drowsiness/dizziness).[2]Generally not classified as hazardous waste; readily biodegradable.[4][5]Treat as Hazardous Flammable Waste due to the presence of ethyl acetate.[1]
Flash Point -4 °C (24.8 °F)>180 °C (>356 °F)Governed by ethyl acetate; handle as highly flammable.
Primary Hazards Flammability, eye irritation, inhalation may cause drowsiness.[6]Low toxicity; however, can impact wastewater treatment systems.[4][7]Flammability and chemical exposure hazards.
Drain Disposal Strictly Prohibited .[1]Prohibited .[4][7][8]Strictly Prohibited .
Recommended Container Chemically compatible, tightly sealed container (e.g., polyethylene, glass).[1]Labeled, sealed, and corrosion-resistant container.[9]Use a designated, leak-proof container for flammable organic waste, ensuring it is chemically compatible.[1][10][11]

Step-by-Step Disposal Protocol

The required method for disposing of this compound waste is through collection by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[12][13] Adherence to the following procedural steps is essential for safety and regulatory compliance.

1. Waste Segregation and Collection

  • Designate a Waste Stream: This mixture must be segregated as flammable, non-halogenated organic solvent waste . Do not mix it with other waste streams like halogenated solvents, strong acids, bases, or oxidizers.[1][14]

  • Select the Proper Container: Use a container specifically designated for flammable liquid waste.[11] The container must be in good condition, leak-proof, and have a tightly sealing cap.[1][15] Polyethylene or glass containers are typically appropriate.[1]

  • Collect the Waste: Pour the this compound waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

2. Labeling

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in the container, affix a completed hazardous waste label provided by your institution's EHS department.[16][17]

  • List All Contents: Clearly write the full chemical names of all components, including "Ethyl Acetate" and "Polyethylene Glycol," along with their approximate percentages or volumes.[17] Do not use chemical formulas or abbreviations.

  • Indicate Hazards: Mark the appropriate hazard characteristics on the label, which must include "Flammable" and may include "Toxic" depending on institutional guidelines.[17]

3. Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[17][18] This area could be a designated section of a fume hood or a flammable safety cabinet.[17]

  • Safe Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1][2]

  • Secondary Containment: It is best practice to place the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[1]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[17][19]

4. Arranging for Final Disposal

  • Request a Pickup: Once the container is full or you are no longer generating this waste stream, arrange for a waste pickup through your institution's EHS department.[11][18]

  • Follow Institutional Procedures: Adhere to your organization's specific timelines and procedures for removing waste from a satellite accumulation area.[17]

5. Spill Management

  • Small Spills: For a small spill that you are trained to handle, ensure the area is well-ventilated and remove all ignition sources.[12] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[12][20] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3][20]

  • Large Spills: In the event of a large spill, evacuate the area immediately, secure it, and contact your institution's emergency response or EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Start: Generate This compound Waste ppe Wear Appropriate PPE (Butyl Gloves, Safety Glasses) start->ppe identify Identify Waste as Hazardous Flammable Liquid container Select Compatible, Labeled Flammable Waste Container identify->container ppe->identify collect Collect Waste in Container (Do not exceed 90% capacity) container->collect label Fully Label Container: List all constituents & hazards collect->label store Store Sealed Container in Designated Satellite Area (SAA) with Secondary Containment label->store warning Warning: Keep Away from Ignition Sources. No Drain Disposal! store->warning pickup Request Waste Pickup from EHS store->pickup end End: Waste Removed by Licensed Contractor pickup->end

Caption: Disposal workflow for this compound hazardous waste.

References

Essential Safety and Logistics for Handling Ethyl Acetate-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Ethyl acetate-PEG1. As no specific safety data sheet is available for this mixture, this guidance is based on the properties of its components: Ethyl Acetate, a highly flammable solvent with notable health considerations, and Polyethylene (B3416737) Glycol (PEG), which is generally of low toxicity. The primary hazards are associated with Ethyl Acetate.

Immediate Safety Concerns & Personal Protective Equipment (PPE)

Given the hazardous nature of Ethyl Acetate, stringent safety protocols are mandatory. The presence of PEG1 does not mitigate the risks associated with Ethyl Acetate.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

HazardAssociated ComponentRequired PPE
Flammability Ethyl AcetateFlame-retardant lab coat. Work must be conducted away from ignition sources.
Eye Irritation Ethyl AcetateChemical safety goggles are mandatory.[1][2]
Skin Irritation Ethyl AcetateChemical-resistant gloves (Butyl rubber or Nitrile rubber are recommended). Long-sleeved clothing and a chemical-resistant apron should be worn.[2]
Inhalation Ethyl AcetateWork in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, use an appropriate respirator.

Table 2: Physical and Chemical Properties of Ethyl Acetate

PropertyValue
Flash Point-4 °C (24.8 °F)[1]
Boiling Point77 °C (170.6 °F)[1]
Explosive Limits in Air2.1% to 11.5% by volume[1]
Vapor Density3.04 (Air = 1)[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel.

Preparation and Engineering Controls:
  • Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Ensure the work area is free of any potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[3][4] Use only explosion-proof electrical equipment.[3]

  • Grounding: All containers and equipment used for transferring this compound must be properly grounded and bonded to prevent static discharge.[2][3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[3] A fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) should be nearby.

Donning Personal Protective Equipment (PPE):
  • Before beginning work, don all required PPE as outlined in Table 1. This includes a flame-retardant lab coat, chemical safety goggles, and chemical-resistant gloves.

Handling and Dispensing:
  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

  • Dispensing: When transferring the solution, use only non-sparking tools.[3] Pour slowly and carefully to avoid splashing.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1][3]

Post-Handling Procedures:
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • PPE Removal: Remove gloves and other disposable PPE and dispose of them as contaminated waste. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. The waste should be treated as hazardous due to the presence of Ethyl Acetate.

Waste Segregation and Collection:
  • Hazardous Waste Container: Designate a specific, clearly labeled, and chemically compatible container for liquid waste containing this compound. The container should be made of high-density polyethylene (HDPE).[5]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical names of the components (Ethyl Acetate and Polyethylene Glycol).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[4] The container must be kept closed except when adding waste.

Disposal Procedure:
  • Do Not Drain Dispose: Under no circumstances should this mixture be poured down the drain.[1]

  • Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[1]

  • Empty Containers: Empty containers that held this compound should also be treated as hazardous waste and disposed of accordingly, as they may retain flammable and hazardous residues.[6]

Emergency Protocols

Table 3: First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood handle_dispense Dispense Solution prep_fume_hood->handle_dispense Proceed when ready prep_no_ignition Remove Ignition Sources prep_no_ignition->handle_dispense prep_ppe Don Appropriate PPE prep_ppe->handle_dispense handle_seal Keep Container Sealed handle_dispense->handle_seal After use disp_collect Collect in Labeled Hazardous Waste Container handle_dispense->disp_collect Generate waste emergency_spill Spill Response handle_dispense->emergency_spill If spill occurs emergency_exposure First Aid for Exposure handle_dispense->emergency_exposure If exposure occurs disp_store Store Waste Safely disp_collect->disp_store disp_professional Dispose via EHS/ Professional Service disp_store->disp_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl acetate-PEG1
Reactant of Route 2
Reactant of Route 2
Ethyl acetate-PEG1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.